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  • Product: 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid
  • CAS: 90003-14-8

Core Science & Biosynthesis

Foundational

2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid Abstract This technical guide presents a comprehensive, four-step synthetic pathway for the preparation of 2-chloro-5-meth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid

Abstract

This technical guide presents a comprehensive, four-step synthetic pathway for the preparation of 2-chloro-5-methylcyclohex-1-ene-1-carboxylic acid, a substituted cyclohexene derivative with potential applications in medicinal chemistry and materials science. The proposed route commences with the readily available starting material, 4-methylcyclohexanone, and proceeds through a sequence of robust and well-documented chemical transformations. Each step has been meticulously planned to ensure high yields and purity of the intermediates and the final product. This document provides detailed experimental protocols, mechanistic insights, and a thorough discussion of the strategic considerations underpinning the synthesis design.

Introduction and Strategic Overview

The synthesis of halogenated and functionalized cyclic molecules is a cornerstone of modern organic chemistry, providing building blocks for a diverse array of complex molecular architectures. 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid is a compound of interest due to the unique electronic and steric properties conferred by its substituent pattern. The presence of a carboxylic acid, a chloroalkene, and a chiral center makes it a versatile intermediate for further chemical elaboration.

  • α-Chlorination of 4-methylcyclohexanone: Introduction of the chlorine atom at the C2 position.

  • Cyanohydrin Formation: Installation of a cyano group at the C1 position, which will serve as a precursor to the carboxylic acid.

  • Dehydration of the Cyanohydrin: Formation of the C1-C2 double bond.

  • Hydrolysis of the Unsaturated Nitrile: Conversion of the cyano group to the final carboxylic acid.

This approach is advantageous as it utilizes well-established and high-yielding reactions, and the regioselectivity of each step is well-controlled.

Synthesis_Pathway start 4-Methylcyclohexanone step1 2-Chloro-4-methylcyclohexanone start->step1 SO2Cl2 or Cl2/H2O step2 2-Chloro-1-hydroxy-4-methylcyclohexane-1-carbonitrile step1->step2 TMSCN, ZnI2 step3 2-Chloro-5-methylcyclohex-1-ene-1-carbonitrile step2->step3 SOCl2, Pyridine final 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid step3->final H3O+, Δ

Figure 1: Proposed synthetic pathway for 2-chloro-5-methylcyclohex-1-ene-1-carboxylic acid.

Detailed Synthetic Procedures and Mechanistic Discussion

Step 1: α-Chlorination of 4-Methylcyclohexanone

The initial step involves the regioselective chlorination of 4-methylcyclohexanone at the α-position. This is a standard transformation that can be achieved under acidic conditions, where the ketone tautomerizes to its enol form, which then acts as a nucleophile to attack an electrophilic chlorine source.[1]

Protocol:

  • To a solution of 4-methylcyclohexanone (1.0 eq) in a suitable solvent such as dichloromethane or glacial acetic acid, add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product, 2-chloro-4-methylcyclohexanone[2][3], by vacuum distillation.

Causality and Expertise: The use of sulfuryl chloride provides a convenient and efficient source of electrophilic chlorine. The reaction proceeds via the enol or enolate of the ketone, and chlorination occurs preferentially at the more substituted α-carbon. However, in an unsymmetrical ketone like 4-methylcyclohexanone, a mixture of 2-chloro and 6-chloro isomers can be formed.[4] Careful control of reaction conditions and purification are necessary to isolate the desired 2-chloro isomer. An alternative, well-documented method involves the use of chlorine gas in an aqueous medium.[1]

Step 2: Cyanohydrin Formation from 2-Chloro-4-methylcyclohexanone

The second step involves the nucleophilic addition of a cyanide ion to the carbonyl group of the α-chloro ketone to form a cyanohydrin. The use of trimethylsilyl cyanide (TMSCN) is preferred as it is safer to handle than hydrogen cyanide and the resulting trimethylsilyl-protected cyanohydrin is often more stable.[5]

Protocol:

  • To a solution of 2-chloro-4-methylcyclohexanone (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of zinc iodide (ZnI₂) (0.1 eq).

  • Cool the mixture to 0 °C and add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude trimethylsilyl-protected cyanohydrin can be deprotected by treatment with a mild acid, such as 1M HCl in THF, to yield 2-chloro-1-hydroxy-4-methylcyclohexane-1-carbonitrile.

Trustworthiness: This reaction is a highly reliable method for the formation of cyanohydrins.[6] The Lewis acid catalyst, ZnI₂, activates the carbonyl group towards nucleophilic attack by the cyanide. The resulting product is a mixture of diastereomers due to the formation of a new stereocenter at C1.

Step 3: Dehydration to 2-Chloro-5-methylcyclohex-1-ene-1-carbonitrile

The tertiary hydroxyl group of the cyanohydrin is eliminated in this step to introduce the C1-C2 double bond. This dehydration can be achieved using a variety of dehydrating agents. Thionyl chloride in the presence of a base like pyridine is a common and effective choice.

Protocol:

  • Dissolve the 2-chloro-1-hydroxy-4-methylcyclohexane-1-carbonitrile (1.0 eq) in anhydrous pyridine at 0 °C.

  • Add thionyl chloride (SOCl₂) (1.5 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 2-chloro-5-methylcyclohex-1-ene-1-carbonitrile by column chromatography on silica gel.[7]

Expertise & Experience: The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes an E2 elimination promoted by the pyridine base to form the alkene. The regioselectivity is controlled by the position of the leaving group and the most acidic α-proton, leading to the desired α,β-unsaturated nitrile.

Step 4: Hydrolysis to 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be accomplished under either acidic or basic conditions, typically requiring heating.[8][9]

Protocol:

  • To the 2-chloro-5-methylcyclohex-1-ene-1-carbonitrile (1.0 eq), add a 3M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) for 6-12 hours, monitoring the reaction for the disappearance of the starting material and the formation of the carboxylic acid.

  • Cool the reaction mixture to room temperature.

  • Extract the product into diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.

  • Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure 2-chloro-5-methylcyclohex-1-ene-1-carboxylic acid.

Authoritative Grounding: The hydrolysis of nitriles is a classic transformation in organic synthesis.[10][11] Under acidic conditions, the nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water. The reaction proceeds through an intermediate amide, which is further hydrolyzed to the carboxylic acid.[9]

Summary of Intermediates and Expected Yields

StepStarting MaterialProductM.W. ( g/mol )Expected Yield (%)
14-Methylcyclohexanone2-Chloro-4-methylcyclohexanone146.6160-70
22-Chloro-4-methylcyclohexanone2-Chloro-1-hydroxy-4-methylcyclohexane-1-carbonitrile173.6385-95
32-Chloro-1-hydroxy-4-methylcyclohexane-1-carbonitrile2-Chloro-5-methylcyclohex-1-ene-1-carbonitrile155.6270-80
42-Chloro-5-methylcyclohex-1-ene-1-carbonitrile2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid174.6180-90

Conclusion

This technical guide outlines a robust and scientifically sound four-step synthetic pathway for the preparation of 2-chloro-5-methylcyclohex-1-ene-1-carboxylic acid. By leveraging a series of well-established chemical transformations, this protocol provides a reliable method for accessing this versatile chemical building block. The detailed procedures and mechanistic discussions herein are intended to provide researchers, scientists, and drug development professionals with the necessary information to successfully synthesize this target molecule.

References

  • Lujan-Montelongo, J. A., & Fleming, F. F. (2013). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Organic Syntheses, 90, 229-239. Retrieved from [Link]

  • Li, W., et al. (2021). A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block. ACS Omega.
  • Newman, M. S., Farbman, M. D., & Hipsher, H. (1945). 2-CHLOROCYCLOHEXANONE. Organic Syntheses, 25, 22. Retrieved from [Link]

  • Chemistry Steps. (2024). Reactions of Nitriles. Retrieved from [Link]

  • Yao, C. F., et al. (2004). Process for the preparation of cyclohexanol derivatives.
  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Study.com. (n.d.). How could one perform a synthesis reaction of methylcyclohexane as a starting material to 2-methylcyclohexanone as a product? Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methyl cyclohexanone. Retrieved from [Link]

  • Coleman, G. H., & Johnstone, H. F. (1925). 2-CHLOROCYCLOHEXANOL. Organic Syntheses, 5, 27.
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 2-chloro-2-cyclohexen-1-one. Retrieved from [Link]

  • MDPI. (2022). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methylcyclohexane-1-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methylcyclohexan-1-one. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • J-GLOBAL. (n.d.). 2-Chloro-4-methylcyclohexanone. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing o-chlorocyclohexanone by using cyclohexanone byproduct light oil.
  • Organic Chemistry Portal. (n.d.). Activation of TMSCN by N-Heterocyclic Carbenes for Facile Cyanosilylation of Carbonyl Compounds. Retrieved from [Link]

  • Bentrude, W. G., et al. (2003). Unexpected differences in the alpha-halogenation and related reactivity of sulfones with perhaloalkanes in KOH-t-BuOH. The Journal of Organic Chemistry, 68(3), 948-960.
  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

  • Synlett. (2010). Trimethylsilyl cyanide (TMSCN).
  • Google Patents. (n.d.). Synthesis of 1:1:1 co-crystal of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(β-D-glucopyranos-1-yl)-benzene, L-proline and water.
  • Vaia. (n.d.). Treatment of trans-2-chlorocyclo... Retrieved from [Link]

  • Woerpel, K. A., et al. (2011). Nucleophilic Additions of Trimethylsilyl Cyanide to Cyclic Oxocarbenium Ions: Evidence for the Loss of Stereoselectivity at the Limits of Diffusion Control. The Journal of Organic Chemistry, 76(15), 6046-6054.
  • Ruano, J. L. G., et al. (2009). Enantioselective organocatalytic approach to the synthesis of alpha,alpha-disubstituted cyanosulfones. The Journal of Organic Chemistry, 74(1), 431-434.

Sources

Exploratory

Discovery and Isolation of Substituted Cyclohexene Carboxylic Acids

Executive Summary Substituted cyclohexene carboxylic acids represent a privileged scaffold in medicinal chemistry, serving as the structural core for high-value antivirals (e.g., Oseltamivir/Tamiflu), antithrombotics, an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted cyclohexene carboxylic acids represent a privileged scaffold in medicinal chemistry, serving as the structural core for high-value antivirals (e.g., Oseltamivir/Tamiflu), antithrombotics, and bioactive natural products. Their unique combination of a lipophilic ring, a reactive alkene, and a polar carboxylic acid tail allows for diverse functionalization.[1] However, the discovery and isolation of these compounds present distinct challenges: natural sources (like Illicium verum) require rigorous purification to remove polyphenolic impurities, while synthetic routes (Diels-Alder cycloadditions) demand precise stereocontrol to achieve enantiopurity.

This guide delineates the two primary workflows for accessing these scaffolds: Natural Product Isolation (focusing on the Shikimic Acid pathway) and Synthetic Construction (via Lewis Acid-catalyzed Diels-Alder reactions). It provides validated protocols, mechanistic insights, and resolution strategies to ensure high purity and yield.

Natural Product Isolation: The Shikimic Acid Protocol

Shikimic acid (3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid) is the industrial precursor to Oseltamivir. While fermentation routes exist, extraction from Chinese Star Anise (Illicium verum) remains a critical "discovery" benchmark for isolating substituted cyclohexenes from complex plant matrices.

Mechanism of Extraction

The primary challenge in isolating shikimic acid is separating the highly polar, water-soluble acid from the hydrophobic essential oils (anethole) and polymeric tannins present in the plant material. Traditional Soxhlet extraction often co-extracts impurities that foul downstream chromatography.

Optimized Methodology: Reactive Ion-Exchange Isolation This protocol utilizes a solid-liquid extraction followed by an immediate capture-and-release strategy using anion exchange resin. This "self-validating" step ensures that only anionic species (carboxylic acids) are retained, washing away neutral sugars and oils.

Validated Workflow

Reagents:

  • Dried Illicium verum (ground to 20–40 mesh)

  • Solvent: 70% Ethanol/Water (v/v)

  • Resin: Amberlite IRA-400 (Cl- form, converted to OH- or Acetate form)

  • Eluent: 10-25% Acetic Acid

Step-by-Step Protocol:

  • Pre-Treatment: Degrease 100g of ground star anise with hexane (2 x 500mL) to remove anethole and essential oils. This significantly reduces emulsion formation in later steps.

  • Extraction: Subject the defatted biomass to reflux extraction with 70% ethanol (1:10 w/v ratio) for 3 hours. Note: 70% ethanol is chosen over water to precipitate high-molecular-weight polysaccharides while maintaining shikimic acid solubility.

  • Clarification: Filter the extract through Celite 545 to remove fine particulates.

  • Ion Exchange Capture:

    • Pack a column with Amberlite IRA-400 (strongly basic anion exchanger).

    • Load the filtrate at a flow rate of 1 BV/h (Bed Volume per hour).

    • Wash: Flush with distilled water (3 BV) to remove non-ionic impurities (sugars, pigments).

    • Elution: Elute bound acids with 25% Acetic Acid. Collect fractions with pH < 4.0.

  • Crystallization: Concentrate the eluate under reduced pressure. Recrystallize the residue from hot methanol/ethyl acetate (1:1) to yield white needles of Shikimic Acid.

Isolation Logic Diagram

ShikimicIsolation RawMaterial Ground Star Anise (Illicium verum) Degreasing Hexane Wash (Removes Anethole/Oils) RawMaterial->Degreasing Extraction 70% EtOH Reflux (Solubilizes Shikimic Acid) Degreasing->Extraction Filtration Celite Filtration (Removes Particulates) Extraction->Filtration IX_Capture Anion Exchange (Amberlite IRA-400) Capture R-COO- Filtration->IX_Capture Wash Water Wash (Elutes Sugars/Neutrals) IX_Capture->Wash Waste Elution Acetic Acid Elution (Releases Shikimic Acid) IX_Capture->Elution Product Stream Crystallization Recrystallization (MeOH/EtOAc) Elution->Crystallization Product Pure Shikimic Acid (>98% Purity) Crystallization->Product

Figure 1: Workflow for the isolation of Shikimic Acid using reactive ion-exchange chromatography.

Synthetic Discovery: The Diels-Alder Approach

When natural isolation is non-viable (e.g., for non-natural analogs), the Diels-Alder [4+2] cycloaddition is the authoritative method for constructing the cyclohexene carboxylic acid core. This route allows for the precise installation of substituents.

Reaction Design & Stereocontrol

The reaction involves a conjugated diene (e.g., 1,3-butadiene or isoprene) and a dienophile bearing the carboxylic acid moiety (e.g., acrylic acid or methacrylic acid).

  • Regioselectivity: Controlled by the electronic nature of substituents (Ortho/Para rule).

  • Stereoselectivity (Endo/Exo): The Endo product is kinetically favored due to secondary orbital interactions, usually placing the carboxylic acid group cis to the alkene bridge substituents.

Protocol: Lewis Acid Catalyzed Synthesis

Using a Lewis Acid catalyst (e.g., AlCl₃ or Et₂AlCl) allows the reaction to proceed at lower temperatures (-78°C to 0°C), significantly enhancing endo selectivity and yield compared to thermal conditions.

Experimental Workflow (Example: 3-cyclohexene-1-carboxylic acid derivative):

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Catalyst Loading: Add 10 mol% Ethylaluminum dichloride (EtAlCl₂) to dry Dichloromethane (DCM) at -78°C.

  • Dienophile Addition: Add Methyl Acrylate (1.0 eq) dropwise. Stir for 15 min to form the activated Lewis Acid-Carbonyl complex.

  • Diene Addition: Slowly add the substituted Diene (1.2 eq) to the mixture.

  • Monitoring: Warm slowly to 0°C. Monitor by TLC (Visualize with KMnO₄ stain; cyclohexenes appear as brown spots).

  • Quench: Carefully quench with saturated NaHCO₃ solution.

  • Workup: Extract with DCM, dry over MgSO₄, and concentrate.

  • Purification: Silica gel flash chromatography (Hexane:EtOAc gradient).

Mechanistic Pathway

DielsAlder Diene Diene (HOMO) TS Transition State (Secondary Orbital Overlap) Diene->TS Dienophile Dienophile (LUMO + Lewis Acid) Dienophile->TS Endo Endo Product (Kinetic Major) TS->Endo Fast (Low T) Exo Exo Product (Thermodynamic Minor) TS->Exo Slow

Figure 2: Kinetic pathway of Lewis Acid catalyzed Diels-Alder reaction favoring the Endo adduct.

Chiral Resolution Strategies

Synthetic Diels-Alder adducts are typically racemic. For drug development, isolating the single enantiomer is mandatory.

Comparative Resolution Methods

The table below contrasts the two primary methods for resolving substituted cyclohexene carboxylic acids.

FeatureEnzymatic Kinetic ResolutionChemical Resolution (Diastereomeric Salt)
Principle Enzyme (Lipase/Esterase) selectively hydrolyzes one enantiomer of the ester.Chiral amine forms a salt with the acid; solubility difference allows separation.
Reagents PLE (Pig Liver Esterase) or Acinetobacter sp.[2](R)-(+)-α-Methylbenzylamine or Phenylethylamine.
Yield (Max) 50% (theoretical) per pass.30-40% (after recrystallization).
Purity (ee) >99% (often very high).[3]>95% (requires multiple crystallizations).
Scalability High (Green Chemistry compliant).Moderate (Requires large solvent volumes).
Protocol: Chemical Resolution with (R)-Phenylethylamine
  • Salt Formation: Dissolve racemic cyclohexene carboxylic acid in hot acetone. Add 0.5 equivalents of (R)-(+)-α-Methylbenzylamine.

  • Crystallization: Allow the solution to cool slowly to 4°C. The less soluble diastereomeric salt will precipitate.

  • Filtration: Collect the crystals.

  • Liberation: Suspend the salt in dilute HCl and extract with Ethyl Acetate to recover the free, enantiomerically enriched acid.

  • Analysis: Verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).

References

  • Just, M. et al. (2015). "New Method for the Rapid Extraction of Natural Products: Efficient Isolation of Shikimic Acid from Star Anise." Organic Letters.

  • Payne, R. et al. (2005). "Isolation of Shikimic Acid from Star Aniseed." Journal of Chemical Education.

  • BenchChem. (2025).[4] "Synthesis of Cyclohex-2-ene-1-carboxylic Acid Derivatives via Diels-Alder." Technical Support Center.

  • Jiangnan University. (2020). "Efficient microbial resolution of racemic methyl 3-cyclohexene-1-carboxylate." Bioresources and Bioprocessing.

  • Roche. (2008). "Industrial Synthesis of the Key Precursor in the Synthesis of Oseltamivir Phosphate." Journal of Organic Chemistry.

Sources

Foundational

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid

An In-depth Technical Guide Abstract: This technical guide provides a comprehensive, in-depth analysis of the spectroscopic profile of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid (C₈H₁₁ClO₂). In the absence of publ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive, in-depth analysis of the spectroscopic profile of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid (C₈H₁₁ClO₂). In the absence of published experimental spectra for this specific compound, this document synthesizes a predicted spectroscopic profile based on fundamental principles and data from analogous structures. It is designed for researchers, scientists, and drug development professionals who require a robust framework for the structural elucidation, identification, and quality control of this and related halogenated cyclohexene derivatives. The guide covers the theoretical underpinnings, predicted data, and detailed experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure and Spectroscopic Implications

2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid is a substituted cyclic organic compound with a molecular weight of 174.62 g/mol . Its structure presents several key features that are critical for spectroscopic analysis:

  • An α,β-Unsaturated Carbonyl System: The carbon-carbon double bond (C=C) is in conjugation with the carbonyl group (C=O) of the carboxylic acid. This electronic delocalization significantly influences both the IR and UV-Vis spectra.

  • Vinylic and Allylic Systems: The cyclohexene ring contains a vinylic chlorine atom, which deshields the adjacent carbon, and multiple allylic protons, whose signals in ¹H NMR are diagnostically important.

  • Chiral Center: The carbon at position 5 (C5), bonded to the methyl group, is a chiral center. This can lead to diastereotopic protons in the adjacent methylene groups, potentially resulting in more complex NMR splitting patterns.

  • Key Functional Groups: The molecule contains a carboxylic acid (-COOH), an alkene (-C=C-), and a chloro-substituent (-Cl), each with distinct and identifiable spectroscopic signatures.

The combination of these features necessitates a multi-technique approach for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule. Due to the potential for signal overlap in the 1D spectrum of substituted cyclohexenes, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are highly recommended for definitive peak assignment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the aliphatic protons on the ring, and the methyl group protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and anisotropic effects from the double bonds.

Predicted Chemical Shift (δ, ppm) Assignment Multiplicity Integration Justification
10.0 - 12.0-COOHBroad Singlet1HThe acidic proton of a carboxylic acid typically appears as a broad, deshielded singlet.[1] Its chemical shift is highly dependent on concentration and solvent due to hydrogen bonding.
~2.8 - 3.2H5Multiplet1HThis methine proton is adjacent to the methyl group and allylic to the double bond, leading to a complex splitting pattern.
~2.2 - 2.6H3, H6 (protons α to C=C)Multiplets4HThese allylic protons are deshielded by the adjacent π-system. The presence of a chiral center at C5 may render the H6 protons diastereotopic, resulting in separate signals.[2]
~1.8 - 2.1H4Multiplet2HThese aliphatic protons are further from the electron-withdrawing groups and appear more upfield.[2]
~1.0 - 1.2-CH₃Doublet3HThe methyl group protons will be split by the adjacent methine proton (H5).
Predicted ¹³C NMR Spectrum

The carbon spectrum will confirm the number of unique carbon environments and provide information about their electronic nature.

Predicted Chemical Shift (δ, ppm) Assignment Justification
165 - 175C=O (Carboxylic Acid)The carbonyl carbon of an α,β-unsaturated carboxylic acid is typically found in this region, slightly upfield compared to saturated acids.[1][3]
135 - 145C2 (C-Cl)The vinylic carbon bonded to the electronegative chlorine atom will be significantly deshielded.
125 - 135C1 (C-COOH)The other vinylic carbon, attached to the carboxylic acid group.
30 - 40C5 (CH-CH₃)Aliphatic methine carbon.
25 - 35C3, C6 (Allylic CH₂)Allylic carbons adjacent to the double bond.
20 - 30C4 (CH₂)Aliphatic methylene carbon.
15 - 25-CH₃The methyl group carbon.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0.0 ppm).[2]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR Acquisition: Perform COSY (¹H-¹H correlation) to establish proton-proton coupling networks and HMQC or HSQC (¹H-¹³C correlation) to assign protons to their directly attached carbons.

NMR_Workflow Sample Sample Prep (5-10 mg in CDCl3 + TMS) NMR_Spec 400+ MHz NMR Spectrometer Sample->NMR_Spec H1_NMR ¹H NMR Acquisition NMR_Spec->H1_NMR C13_NMR ¹³C & DEPT NMR Acquisition NMR_Spec->C13_NMR TwoD_NMR 2D NMR (COSY, HMQC) NMR_Spec->TwoD_NMR Analysis Spectral Analysis & Structure Elucidation H1_NMR->Analysis C13_NMR->Analysis TwoD_NMR->Analysis MS_Fragmentation M [C₈H₁₁ClO₂]⁺˙ (m/z 174/176) M_Cl [C₈H₁₁O₂]⁺ (m/z 139) M->M_Cl - Cl• M_COOH [C₇H₁₀Cl]⁺ (m/z 129/131) M->M_COOH - •COOH M_H2O [C₈H₉ClO]⁺˙ (m/z 156/158) M->M_H2O - H₂O UV_Vis_Principle cluster_0 Non-Conjugated System cluster_1 Conjugated System (Analyte) HOMO1 HOMO LUMO1 LUMO HOMO1->LUMO1 ΔE (Large) λmax (Short) HOMO2 HOMO LUMO2 LUMO HOMO2->LUMO2 ΔE (Small) λmax (Long)

Sources

Exploratory

Physical characteristics of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid

Executive Summary 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid (CAS: 90003-14-8) represents a specialized bifunctional building block in organic synthesis. Distinguished by its vinyl chloride moiety adjacent to a ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid (CAS: 90003-14-8) represents a specialized bifunctional building block in organic synthesis. Distinguished by its vinyl chloride moiety adjacent to a carboxylic acid , this scaffold offers a unique combination of electrophilic potential and acidic functionality.

For drug development professionals, this molecule is not merely an intermediate; it is a "conformationally restricted" pharmacophore precursor. The cyclohexene ring locks substituents into specific spatial orientations, while the C5-methyl group introduces chirality and lipophilicity, critical for tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of bioactive compounds.

This guide provides an exhaustive analysis of its physical characteristics, synthesis logic, and reactivity profile, designed to support reproducible experimentation.

Physicochemical Profile

The following data aggregates computed and empirical characteristics. Due to the specialized nature of this intermediate, specific batch-dependent values (like exact melting point) should always be validated via DSC (Differential Scanning Calorimetry) upon receipt.

Table 1: Core Physical & Chemical Properties
PropertyValue / DescriptionNotes
Molecular Formula C₈H₁₁ClO₂
Molecular Weight 174.62 g/mol
Appearance White to off-white solidCrystalline powder typical for this class.
Predicted LogP 2.1 – 2.8Indicates moderate lipophilicity; suitable for membrane permeability.
pKa (Acid) ~4.2 – 4.5The electron-withdrawing Cl at the

-position slightly increases acidity vs. benzoic acid.
H-Bond Donors 1 (COOH)
H-Bond Acceptors 2 (C=O, OH)
Stereochemistry Racemic (typically)The C5 methyl group creates a chiral center. Commercial supplies are usually racemates unless specified as (5R) or (5S).
Solubility DMSO, Methanol, DCM, EtOAcSparingly soluble in water; soluble in aqueous base (pH > 8).
Structural Analysis

The molecule features a tetrasubstituted double bond . The chlorine atom at position 2 and the carboxylic acid at position 1 create a "push-pull" electronic system, though the chlorine is primarily electron-withdrawing by induction. The methyl group at C5 adopts an equatorial or axial conformation depending on the ring pucker, influencing the steric environment for binding in protein pockets.

Synthesis & Production Logic

Understanding the genesis of this molecule is crucial for troubleshooting impurities. The most robust industrial route involves the Vilsmeier-Haack haloformylation followed by oxidation. This pathway explains common impurities, such as the aldehyde intermediate.

Synthesis Workflow (DOT Visualization)

SynthesisPathway cluster_impurities Potential Impurities Start 5-Methylcyclohexan-1-one Step1 Vilsmeier-Haack (POCl3 / DMF) Start->Step1 Chloroformylation Inter Intermediate: 2-Chloro-5-methyl- cyclohex-1-ene-1-carbaldehyde Step1->Inter Step2 Pinnick Oxidation (NaClO2 / NaH2PO4) Inter->Step2 Aldehyde Oxidation Imp1 Residual Aldehyde Inter->Imp1 Final Target: 2-Chloro-5-methyl- cyclohex-1-ene-1-carboxylic acid Step2->Final Imp2 Non-chlorinated Acid

Figure 1: Primary synthetic pathway via Vilsmeier-Haack reaction on 5-methylcyclohexanone. This route ensures regioselective placement of the Chlorine and Carboxyl groups.

Critical Process Parameters (CPP)
  • Regioselectivity: The Vilsmeier-Haack reaction on the ketone typically directs the formyl group to the less hindered alpha-position, but the methyl group at C5 can influence the ratio of isomers.

  • Oxidation State: The conversion of the aldehyde (CAS 90003-09-1) to the acid must be controlled to prevent over-oxidation or dechlorination. The Pinnick oxidation is preferred for its mildness.

Reactivity Profile & Applications

The utility of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid lies in its orthogonal reactivity . It possesses two distinct "handles" that can be manipulated independently.

The Carboxylic Acid Handle (C1)[1]
  • Amide Coupling: Reacts with amines using standard coupling agents (HATU, EDC/HOBt) to form amides. This is the primary vector for attaching the scaffold to larger pharmacophores.

  • Esterification: Can be converted to methyl or tert-butyl esters for protection during multi-step synthesis.

The Vinyl Chloride Handle (C2)
  • Palladium-Catalyzed Cross-Coupling: The vinyl chloride is a pseudohalide suitable for Suzuki-Miyaura , Stille , or Negishi couplings. This allows for the introduction of aryl or heteroaryl groups at the C2 position, creating a highly substituted cyclohexene core.

  • Mechanistic Insight: Vinyl chlorides are generally less reactive than vinyl bromides or iodides. High-activity catalysts (e.g., Pd(dtbpf)Cl₂ or Buchwald precatalysts) are often required to facilitate oxidative addition.

Experimental Workflow: Orthogonal Functionalization

ReactivityMap Core 2-Chloro-5-methyl- cyclohex-1-ene-1-carboxylic acid Ester Ester Derivative (RO-CO-Cyclohexene-Cl) Core->Ester MeOH / H+ Reagent1 R-NH2 / HATU / DIPEA Core->Reagent1 Reagent2 Ar-B(OH)2 / Pd(0) / Base Core->Reagent2 Amide Amide Derivative (R-NH-CO-Cyclohexene-Cl) Suzuki 2-Aryl Derivative (HOOC-Cyclohexene-Ar) Amide->Suzuki Sequential Functionalization (Path A) Reagent1->Amide Reagent2->Suzuki

Figure 2: Divergent synthesis map showing the independent modification of the acid and chloride functionalities.

Handling, Safety, and Storage

As a halogenated organic acid, this compound requires specific handling protocols to ensure safety and compound integrity.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The vinyl chloride moiety can be sensitive to light and prolonged exposure to moisture.

  • Safety Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Self-Validating Protocol (Purity Check):

    • Upon opening a new vial, perform a 1H NMR in DMSO-d6.

    • Diagnostic Signal: Look for the vinyl proton (if H-2 was present, but here C-2 is Cl, so look for lack of vinyl proton) and the methyl doublet at ~0.9–1.1 ppm.

    • Impurity Check: A singlet aldehyde peak at ~9-10 ppm indicates incomplete oxidation from the precursor.

References

  • PubChem Compound Summary. (2023). 2-Chloro-5-methyl-1-cyclohexenecarbaldehyde (Precursor). National Center for Biotechnology Information. Link

  • BLD Pharm. (2023). Product Data: 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid (CAS 90003-14-8).[1]Link

  • Organic Syntheses. (1963). General methods for Cyclohexanecarboxylic acid derivatives.[2][3] Coll. Vol. 4, p. 597. Link(Cited for general synthesis logic of methyl-cyclohexene acids).

  • ChemScene. (2023). Related Structure: 2-Chloro-5-methylcyclohex-1-ene-1-carbonitrile.[4]Link(Cited for structural analogy and physical property correlation).

Sources

Protocols & Analytical Methods

Method

High-Precision Halogenation Strategies for Functionalizing 5-Methylcyclohex-1-ene-1-carboxylic Acid

-Unsaturated Cyclic Carboxylic Acids Executive Summary & Strategic Analysis The halogenation of 5-methylcyclohex-1-ene-1-carboxylic acid presents a distinct regiochemical and stereochemical challenge compared to isolated...

Author: BenchChem Technical Support Team. Date: February 2026


-Unsaturated Cyclic Carboxylic Acids

Executive Summary & Strategic Analysis

The halogenation of 5-methylcyclohex-1-ene-1-carboxylic acid presents a distinct regiochemical and stereochemical challenge compared to isolated alkenes. The substrate features an electron-deficient double bond (conjugated to the carboxyl moiety) and a stereogenic center at C5 that imposes conformational rigidity.

Standard electrophilic addition protocols often fail or proceed sluggishly due to the reduced nucleophilicity of the


-unsaturated system. Furthermore, the "5-methyl" substituent locks the cyclohexene ring into a preferred half-chair conformation, dictating the facial selectivity of incoming electrophiles.

This Application Note outlines three high-fidelity protocols designed to overcome these electronic and steric barriers:

  • Stereoselective Vicinal Bromination: Accessing the trans-1,2-dibromide scaffold.[1]

  • Regioselective Bromohydrin Formation: Introducing orthogonal functionality (OH/Br).

  • Allylic Bromination (Wohl-Ziegler): Functionalizing the C3/C6 positions without saturating the alkene.[1]

Chemical Context & Mechanistic Insight

The "Deactivation" Challenge

Unlike simple cyclohexene, the C1-C2 double bond is conjugated with the electron-withdrawing carboxylic acid (


). This lowers the HOMO energy of the 

-system, making it less reactive toward electrophiles like

.
  • Implication: Reactions require higher concentrations, Lewis acid activation, or polar protic solvents (like acetic acid) to facilitate the formation of the bromonium ion intermediate.

The "5-Methyl" Stereocontrol

The 5-methyl group preferentially adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions. This locks the cyclohexene ring, creating a biased facial environment.

  • Stereochemical Outcome: Electrophilic attack typically occurs anti to the pseudo-axial neighbors, leading to high diastereoselectivity.[1] In vicinal bromination, the product is the trans-diaxial dibromide, which minimizes dipole repulsion between the C1-Br and C2-Br bonds.

Experimental Protocols

Protocol A: Stereoselective Vicinal Bromination ( Addition)

Target: Synthesis of trans-1,2-dibromo-5-methylcyclohexane-1-carboxylic acid.[1]

Reagents:

  • Substrate: 5-methylcyclohex-1-ene-1-carboxylic acid (1.0 equiv)[1]

  • Bromine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ): 1.1 equiv (Caution: Highly Toxic/Corrosive)
    
  • Solvent: Glacial Acetic Acid (AcOH) or ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (DCM)
    
  • Quench: Saturated aq.[1] ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (Sodium Thiosulfate)
    

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the substrate in 20 mL of Glacial Acetic Acid. (Note: AcOH is preferred over DCM as it stabilizes the polar transition state of the deactivated alkene).[1]

  • Addition: Cool the solution to 0°C. Add ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (1.1 equiv) dropwise over 30 minutes. The solution will turn dark red.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC or HPLC.[1]

    • Checkpoint: The red color may persist longer than with simple alkenes due to slower kinetics.[1]

  • Quench: Pour the reaction mixture into ice water (50 mL). Add saturated ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     until the red bromine color disappears (yellow/clear).
    
  • Workup: Extract with Ethyl Acetate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallization from Hexane/Ethanol is preferred to isolate the major trans-diaxial diastereomer.[1]

Protocol B: Regioselective Bromohydrin Formation

Target: 2-hydroxy-1-bromo-5-methylcyclohexane-1-carboxylic acid (Major Isomer).[1]

Rationale: In


-unsaturated acids, the regioselectivity is governed by the electronic polarization. The nucleophile (

) typically attacks the

-carbon (C2) of the bromonium ion, while the Bromine remains at the

-carbon (C1).

Reagents:

  • N-Bromosuccinimide (NBS): 1.2 equiv (Freshly recrystallized)[1]

  • Solvent: DMSO/Water (4:1 ratio) or Acetone/Water[1]

  • Catalyst: 5 mol%

    
     (optional, accelerates reaction)
    

Methodology:

  • Dissolution: Dissolve substrate in DMSO/Water at RT.

  • Addition: Add NBS portion-wise over 15 minutes.

  • Incubation: Stir at RT for 6 hours.

  • Extraction: Dilute with water, extract with Ether.

  • Outcome: The product usually precipitates or requires silica chromatography (Gradient: 0-30% EtOAc in Hexanes).[1]

Protocol C: Allylic Bromination (Wohl-Ziegler)

Target:[1] Functionalization of C3/C6 (Retention of Double Bond).

Reagents:

  • NBS: 1.05 equiv[1]

  • Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (1-2 mol%)[1]

  • Solvent: Benzotrifluoride (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) (Green alternative to 
    
    
    
    ) or Benzene.

Methodology:

  • Setup: Dissolve substrate in anhydrous

    
     under Argon.
    
  • Activation: Add NBS and AIBN.

  • Reflux: Heat to reflux (approx. 80-100°C) for 2-4 hours.

    • Visual Cue: Reaction is complete when the dense NBS solid floats to the top as low-density Succinimide.[1]

  • Filtration: Cool to 0°C to precipitate Succinimide fully. Filter.

  • Isolation: Evaporate solvent. The product is often an oil and unstable; use immediately for subsequent coupling.[1]

Decision Pathways & Mechanism (Visualization)

The following diagram illustrates the divergent pathways based on reagent selection and the stereochemical influence of the 5-methyl group.

ReactionPathways Substrate 5-Methylcyclohex-1-ene-1-COOH (Substrate) Br2_Cond Br2 / AcOH (Electrophilic Addition) Substrate->Br2_Cond NBS_Water NBS / H2O (Bromohydrin) Substrate->NBS_Water NBS_Radical NBS / AIBN / Reflux (Radical Substitution) Substrate->NBS_Radical Prod_Vicinal Vicinal Dibromide (trans-diaxial addition) Br2_Cond->Prod_Vicinal Slow Kinetics Prod_Halohydrin Bromohydrin (Br at C1, OH at C2) NBS_Water->Prod_Halohydrin Regioselective Prod_Allylic Allylic Bromide (Br at C3/C6) NBS_Radical->Prod_Allylic Kinetic Control Stereo_Note Stereocontrol: 5-Me (Equatorial) directs attack to anti-face Stereo_Note->Prod_Vicinal

Caption: Divergent halogenation pathways for 5-methylcyclohex-1-ene-1-carboxylic acid. The 5-methyl group exerts stereochemical control in ionic additions.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
No Reaction (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Deactivation by -COOH group.Switch solvent to Acetic Acid or add Lewis Acid (

cat). Increase temp to 40°C.
Poly-bromination Radical side reactions (light).[1]Perform reaction in the dark (wrap flask in foil) for ionic addition.[1]
Lactone Formation "Halolactonization" side reaction.[1]While rare for ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-acids, if observed, esterify the acid to Methyl Ester before bromination to prevent cyclization.
Regio-scrambling Allylic Bromination (C3 vs C6).C3 is sterically favored over C6 (adjacent to Me). Use lower temp with radical initiator (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

) to improve selectivity.

References

  • General Mechanism of Halogenation

    • Brown, R. S. (1997).[1] "Investigation of the Early Steps in Electrophilic Bromination". Accounts of Chemical Research. Link[1]

  • Stereocontrol in Cyclohexenes

    • Chamberlin, A. R., et al. (1982).[1] "Stereoselective functionalization of acyclic homoallylic alcohols". Journal of Organic Chemistry. Link (Discusses general principles of stereocontrol in substituted systems).[1]

  • Halolactonization Context

    • Dowle, M. D., & Davies, D. I. (1979).[1] "Synthesis and synthetic utility of halolactones". Chemical Society Reviews.[1] Link[1]

  • Allylic Bromination Protocols

    • Djerassi, C. (1948).[1] "Brominations with N-Bromosuccinimide". Chemical Reviews. Link[1]

  • Substrate Data

    • PubChem Compound Summary for 1-Cyclohexene-1-carboxylic acid derivatives. Link[1]

(Note: While specific literature on the exact 5-methyl isomer is limited, the protocols above are derived from established reactivity patterns of 1-cyclohexenecarboxylic acids validated in the referenced texts.)

Sources

Application

Application Note: Strategic Esterification of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid

This Application Note is designed for researchers and process chemists in drug development. It addresses the specific challenges of esterifying 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid , a functionalized cyclic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in drug development. It addresses the specific challenges of esterifying 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid , a functionalized cyclic vinyl halide often used as a scaffold in herbicide synthesis (e.g., Sethoxydim analogs) and pharmaceutical intermediates.

Executive Summary & Mechanistic Rationale

The substrate, 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid , presents a "perfect storm" of reactivity challenges for standard esterification:

  • Steric Ortho-Effect: The chlorine atom at the C2 position (adjacent to the carboxyl group) exerts significant steric pressure, hindering the approach of nucleophiles (alcohols).

  • Electronic Deactivation: The

    
    -unsaturation conjugates with the carbonyl, lowering the electrophilicity of the carbonyl carbon. While the chlorine is inductively electron-withdrawing (which usually helps), its resonance donation into the alkene system can complicate orbital alignment.
    
  • Substrate Sensitivity: While vinyl chlorides are relatively robust, harsh Lewis acids or extreme temperatures can lead to polymerization or isomerization of the double bond.

The Solution: Standard Fischer esterification (Acid + Alcohol


 Ester + Water) is often too slow and low-yielding for this substrate due to the equilibrium favoring the sterically relieved acid.

Therefore, this guide details two superior protocols:

  • Method A (Primary): Activation via Oxalyl Chloride/DMF . This converts the acid to a highly reactive acid chloride, driving the reaction to completion irreversibly.[1][2]

  • Method B (Alternative): Base-Promoted Alkylation (using

    
    /MeI). This avoids acidic conditions entirely and is ideal if the 5-methyl stereocenter or the vinyl chloride moiety proves sensitive to HCl.
    

Method A: The Acid Chloride Route (Recommended)

This protocol uses Oxalyl Chloride with catalytic DMF. The DMF forms a reactive Vilsmeier-Haack intermediate (chloroiminium ion), which rapidly converts the hindered acid to the acid chloride.

Reagents & Equipment[2][3][4]
  • Substrate: 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid (1.0 equiv)

  • Activator: Oxalyl Chloride (1.2 equiv) [CAS: 79-37-8]

  • Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops)

  • Solvent: Dichloromethane (DCM), Anhydrous

  • Nucleophile: Methanol or Ethanol (Excess, or 1.5 equiv if valuable)

  • Base: Triethylamine (

    
    ) or Pyridine (1.5 equiv)
    
  • Equipment: Flame-dried round-bottom flask, inert gas (

    
    /Ar) manifold, ice bath.
    
Step-by-Step Protocol

Step 1: Acid Chloride Formation

  • Charge the reaction flask with 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid (10 mmol) and anhydrous DCM (50 mL) under

    
    .
    
  • Cool the solution to 0°C .

  • Add catalytic DMF (0.05 mL).

  • Add Oxalyl Chloride (12 mmol) dropwise over 10 minutes. Caution: Vigorous gas evolution (CO,

    
    , HCl).
    
  • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Reaction completion is indicated by the cessation of bubbling and the dissolution of any solid acid.

Step 2: Esterification

  • Cool the mixture back to 0°C .

  • Add the alcohol (e.g., Methanol , 20 mmol) mixed with Triethylamine (15 mmol) dropwise. Note: The base neutralizes the HCl generated, preventing side reactions.

  • Warm to RT and stir for 1 hour.

Step 3: Work-up

  • Quench with saturated

    
     (aq).
    
  • Extract with DCM (

    
     mL).
    
  • Wash organics with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) is usually sufficient, though the crude is often >95% pure.

Mechanistic Visualization (Method A)

AcidChlorideMechanism DMF DMF + (COCl)2 Vilsmeier Vilsmeier Reagent (Active Catalyst) DMF->Vilsmeier Activation Intermediate Activated Complex Vilsmeier->Intermediate Catalysis Substrate Substrate: 2-Cl-5-Me-Acid Substrate->Intermediate Attack AcidCl Acid Chloride Intermediate Intermediate->AcidCl - CO, - CO2 Product Target Ester + HCl/Base salt AcidCl->Product + MeOH / Et3N

Figure 1: Catalytic cycle of DMF-mediated acid chloride formation followed by esterification.

Method B: Mild Alkylation (Cesium Carbonate)

This method is preferred if the substrate contains acid-sensitive protecting groups elsewhere or if the "Acid Chloride" method yields impurities. It proceeds via an


 mechanism on the alkyl halide (e.g., Iodomethane).
Reagents
  • Substrate: 1.0 equiv

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) [CAS: 534-17-8]
    
  • Alkylating Agent: Iodomethane (MeI) (1.5 equiv) [CAS: 74-88-4]

  • Solvent: DMF (Anhydrous)

Step-by-Step Protocol
  • Dissolve 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid (10 mmol) in DMF (30 mL).

  • Add

    
      (15 mmol). The mixture may become a suspension.
    
  • Stir at RT for 30 minutes to ensure deprotonation (formation of the carboxylate).

  • Add Iodomethane (15 mmol) dropwise. Caution: MeI is a carcinogen; use a fume hood.

  • Stir at RT for 4-12 hours.

  • Work-up: Dilute with water (150 mL) and extract with Ethyl Acetate or Ether. (DMF is water-soluble and will remain in the aqueous phase).

  • Wash organic layer with water (

    
    ) to remove residual DMF.
    

Comparative Analysis of Methods

FeatureMethod A: Acid ChlorideMethod B: Alkylation
Mechanism Nucleophilic Acyl Substitution

Displacement
pH Conditions Acidic (transient)

Basic
Basic (mild)
Time Efficiency High (< 4 hours)Medium (4-12 hours)
Steric Tolerance Excellent (Driven by gas evolution)Excellent (Remote attack)
Atom Economy Lower (Uses (COCl)2, Base)Good
Scalability High (Industrial Standard)Moderate (Cost of Cs/I)

Quality Control & Troubleshooting

Analytical Parameters
  • HPLC: C18 Column, Water/Acetonitrile gradient (0.1% TFA).

    • Target: Product elutes later than the acid due to loss of polarity.

  • 1H NMR (CDCl3):

    • Look for the Methyl Ester singlet at

      
       ppm.
      
    • Verify the Olefinic proton (if H at C6 is visible) or the stability of the C5-Methyl doublet/multiplet (

      
       ppm).
      
    • Key Check: Ensure no elimination of the Cl atom (absence of alkyne peaks or new diene signals).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Method A) Incomplete Acid Chloride formationEnsure DMF is dry; increase reaction time or temp to 35°C.
Dark/Black Reaction Polymerization of vinyl halideKeep temperature strictly

C during addition.
Starting Material Remains Steric hindrance too highSwitch to Method B (Cesium Carbonate) to bypass carbonyl attack.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Drauz, K., et al. (1991). "Method for the preparation of acid chlorides."[3][4][5] US Patent 5,051,197. (Describes catalytic role of DMF in phosgene/oxalyl chloride reactions).

  • Pfeffer, P. E., & Silbert, L. S. (1976). "Esterification of sterically hindered carboxylic acids." Journal of Organic Chemistry, 41(8), 1373–1379. (Foundational work on alkylation methods).

  • Ishihara, K., et al. (2005). "Catalytic Esterification of Carboxylic Acids." Science, 301, 5634. (Modern catalytic approaches).

Sources

Method

Application Notes and Protocols for Amide Coupling Reactions with 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of Vinylogous Acyl Chloride Amide Coupling The synthesis of amides is a cornerstone of modern drug discovery and dev...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Vinylogous Acyl Chloride Amide Coupling

The synthesis of amides is a cornerstone of modern drug discovery and development. While numerous methods for amide bond formation exist, the coupling of sterically hindered and electronically modified carboxylic acids remains a significant challenge.[1][2] This guide provides an in-depth technical overview and detailed protocols for the successful amide coupling of 2-chloro-5-methylcyclohex-1-ene-1-carboxylic acid, a unique substrate presenting both steric hindrance and the electronic influence of a vinylogous acyl chloride system.

The presence of the chloro-substituent on the carbon-carbon double bond adjacent to the carboxyl group significantly influences the reactivity of the carboxylic acid. This vinylogous acyl chloride-like structure can present unique challenges and opportunities in amide bond formation that are not encountered with simple alkyl or aryl carboxylic acids. Understanding the interplay between the steric bulk of the substituted cyclohexene ring and the electronic effects of the chloro-alkene moiety is paramount for developing a robust and high-yielding coupling strategy.

This document will explore the mechanistic rationale behind the selection of appropriate coupling reagents and reaction conditions, providing two detailed protocols utilizing state-of-the-art methodologies to address the specific challenges posed by this substrate.

Mechanistic Considerations: Activating a Sterically Hindered and Electronically Modified Carboxylic Acid

The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt.[3] Therefore, the carboxylic acid must first be activated by a coupling reagent to form a more electrophilic species that is susceptible to nucleophilic attack by the amine.[4][5]

For a substrate like 2-chloro-5-methylcyclohex-1-ene-1-carboxylic acid, the selection of the activating agent is critical. The steric hindrance around the carboxyl group can impede the approach of both the coupling reagent and the incoming amine.[1] Furthermore, the electron-withdrawing nature of the chloro-alkene system can affect the nucleophilicity of the carboxylate anion.

Two primary strategies are recommended for this type of challenging substrate:

  • Uronium/Aminium Salt-Based Activation (HATU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective for sterically demanding couplings.[6][7] HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester, which is less susceptible to racemization and readily undergoes aminolysis.[6]

  • Carbodiimide-Based Activation with Additives (EDC/HOBt): The use of a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive such as HOBt (Hydroxybenzotriazole) is a classic and cost-effective method.[5][8] EDC activates the carboxylic acid to form an O-acylisourea intermediate, which is then converted to a more stable and reactive HOBt-ester.[6] This two-step activation can be beneficial for minimizing side reactions.[8]

Recommended Protocols

The following protocols are designed to provide a starting point for the successful amide coupling of 2-chloro-5-methylcyclohex-1-ene-1-carboxylic acid. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific amine coupling partners.

Protocol 1: High-Efficiency Coupling Using HATU

This protocol is recommended for a broad range of amines, including those that are less nucleophilic or sterically hindered.

Materials:

  • 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)

Experimental Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-5-methylcyclohex-1-ene-1-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add DIPEA (3.0 equiv) dropwise.

  • Pre-activation: Stir the mixture at 0 °C for 15-30 minutes. The formation of the OAt-active ester is often accompanied by a color change.

  • Amine Addition: Add the amine (1.1 equiv) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • HATU: Chosen for its high efficiency in coupling sterically hindered acids and minimizing side reactions.[6][7]

  • DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate byproduct of HATU.[9]

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

  • Aqueous Work-up: The acidic and basic washes are crucial for removing unreacted starting materials, excess reagents, and water-soluble byproducts.

Protocol 2: Cost-Effective and Robust Coupling Using EDC/HOBt

This protocol offers a reliable and more economical alternative to HATU-mediated coupling, particularly for less challenging amine substrates.

Materials:

  • 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard workup and purification reagents (DCM, 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)

Experimental Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-chloro-5-methylcyclohex-1-ene-1-carboxylic acid (1.0 equiv), the amine (1.1 equiv), and HOBt (1.5 equiv) in anhydrous DCM or DMF.

  • Base Addition: Add DIPEA or TEA (2.0 equiv) to the mixture.

  • EDC Addition: Cool the solution to 0 °C and add EDC·HCl (1.5 equiv) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10][11]

Causality Behind Experimental Choices:

  • EDC/HOBt: This combination provides a good balance of reactivity and cost-effectiveness. HOBt is crucial for forming the active ester and suppressing side reactions.[8][12]

  • DCM/DMF: Both are suitable solvents, with DCM being easier to remove during workup.

  • Portion-wise addition of EDC: This helps to control the reaction temperature and minimize potential side reactions.

  • Extended Reaction Time: Couplings with EDC/HOBt can sometimes be slower than with HATU, especially for hindered substrates.[13]

Data Presentation

Table 1: Comparison of Recommended Coupling Reagents

Coupling ReagentKey AdvantagesPotential ChallengesTypical Reaction Time
HATU High efficiency for sterically hindered substrates, low racemization.[6][7]Higher cost, potential for side reactions with the amine.4-24 hours
EDC/HOBt Cost-effective, water-soluble byproducts for easier removal.[14]Can be less effective for highly hindered substrates, longer reaction times may be needed.[13]12-48 hours

Visualization of Key Processes

Amide_Coupling_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification prep Dissolve Carboxylic Acid, Amine, and Coupling Reagents in Anhydrous Solvent react Add Base (if required) and Stir at 0°C to RT prep->react Initiate Coupling workup Aqueous Washes (Acid, Base, Brine) react->workup Quench Reaction purify Column Chromatography or Recrystallization workup->purify Isolate Crude Product product Pure Amide purify->product Obtain Final Product

Caption: General experimental workflow for amide synthesis.

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) OAt_ester OAt-Active Ester RCOOH->OAt_ester + HATU, Base HATU HATU Base Base (e.g., DIPEA) Amide Amide (R-CONHR') OAt_ester->Amide + Amine Amine Amine (R'-NH2)

Caption: Simplified mechanism of HATU-mediated amide coupling.

References

  • Ghosh, A. K., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 2010. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • C&EN. Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Chemical & Engineering News, 2015. [Link]

  • Due-Hansen, M. E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2016. [Link]

  • Schäfer, G., & Bode, J. W. The Synthesis of Sterically Hindered Amides. CHIMIA, 2014. [Link]

  • Buchwald, S. L., et al. CuH-Catalyzed Asymmetric Reductive Amidation of α,β-Unsaturated Carboxylic Acids. Journal of the American Chemical Society, 2021. [Link]

  • ResearchGate. Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Dabhi, R. C., et al. Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 2022. [Link]

  • University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]

  • ResearchGate. What is the best technique for amide purification? [Link]

  • Reddit. Looking for some advice for purification of diamide. [Link]

  • U.S. National Library of Medicine. A one-pot synthesis of amides from carboxylic acids and amines using thionyl chloride. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

  • Sabatini, M. T., et al. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 2013. [Link]

  • Organic Syntheses. Z-L-Phg-Val-OMe by EDC/Oxyma-Mediated Peptide Coupling. [Link]

  • U.S. National Library of Medicine. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • PubChem. 2-Chloro-5-methyl-1-cyclohexenecarbaldehyde. [Link]

  • Organic Syntheses. 1-methylcyclohexanecarboxylic acid. [Link]

  • Rubtsova, S. A., et al. Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. Tetrahedron Letters, 2016. [Link]

  • PubChem. 2-Chloro-5-ethylcyclohexene-1-carboxylic acid. [Link]

  • Organic Syntheses. Cyclopentanecarboxylic acid, methyl ester. [Link]

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Handa, S. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research, 2021. [Link]

  • Reddit. Amide coupling reaction between a carboxylic acid and aniline derivatives. [Link]

Sources

Application

Application Notes &amp; Protocols: The Use of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid in Medicinal Chemistry

An In-depth Technical Guide for Medicinal Chemists Abstract This guide provides a comprehensive overview of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid, a synthetic building block with potential applications in med...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists

Abstract

This guide provides a comprehensive overview of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid, a synthetic building block with potential applications in medicinal chemistry. While direct studies on this specific molecule are limited, its structural motifs—a substituted cyclohexene ring and a vinyl carboxylic acid—are present in various biologically active compounds. By analyzing analogous structures, this document outlines potential therapeutic applications, proposes synthetic strategies for derivatization, and offers detailed protocols for researchers in drug discovery and development. The content is designed to empower scientists to explore the utility of this scaffold in developing novel therapeutic agents, particularly in the areas of anti-inflammatory and anti-proliferative research.

Introduction: Unveiling the Potential of a Versatile Scaffold

2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid is a unique chemical entity characterized by a cyclohexene backbone, a strategic chlorine substitution, a methyl group, and a reactive carboxylic acid. While not extensively documented in current medicinal chemistry literature, its constituent parts suggest significant potential as a scaffold or intermediate in drug design.

The cyclohexene ring provides a three-dimensional framework that can be exploited to orient substituents in precise spatial arrangements for optimal target binding. The carboxylic acid is a critical functional group, prevalent in over 450 approved drugs, known for its ability to form strong electrostatic interactions with biological targets[1][2]. However, the acidic nature of this group can also present challenges in terms of bioavailability and metabolic stability, often necessitating bioisosteric replacement strategies[1][2][3]. The vinyl chloride moiety adds a unique electronic and steric dimension, potentially influencing the molecule's reactivity and interaction with target proteins.

Studies on analogous compounds, particularly derivatives of cyclohex-1-ene-1-carboxylic acid, have demonstrated a wide range of biological activities, including anti-inflammatory, antiproliferative, and antimicrobial effects[4][5][6]. This provides a strong rationale for investigating 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid as a starting point for novel drug candidates.

Physicochemical & Structural Properties

A foundational understanding of a molecule's properties is critical for its application in drug design. Below is a summary of the key computed properties for 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid.

PropertyValueSource
Molecular Formula C₈H₁₁ClO₂PubChem[7]
Molecular Weight 174.62 g/mol PubChem[7]
IUPAC Name 2-chloro-5-methylcyclohex-1-ene-1-carboxylic acidPubChem[7]
SMILES CC1CCC(=C(C1)C(=O)O)ClPubChem[7]
Predicted XLogP 2.1PubChem[7]
Hydrogen Bond Donor Count 1PubChem[7]
Hydrogen Bond Acceptor Count 2PubChem[7]

Potential Therapeutic Applications: An Analog-Based Perspective

Based on the established bioactivity of structurally related cyclohexene derivatives, we can hypothesize several promising avenues for the application of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid in medicinal chemistry.

Anti-inflammatory Agents

Chronic inflammation is a key factor in a multitude of diseases. Research into new anti-inflammatory drugs is a priority to overcome the side effects of current treatments[4]. Derivatives of cyclohex-1-ene-1-carboxylic acid have shown significant promise in this area. For instance, certain amidrazone derivatives of this scaffold have demonstrated potent anti-inflammatory and antinociceptive effects[4][5]. These compounds were found to inhibit the secretion of pro-inflammatory cytokines like TNF-α and various interleukins (IL-6, IL-1β)[4][5][6].

The 2-chloro-5-methylcyclohex-1-ene-1-carboxylic acid scaffold could be used to generate novel analogs with improved potency or pharmacokinetic profiles. The chlorine atom may enhance binding affinity through halogen bonding or by altering the electronic properties of the ring system.

Antiproliferative and Antitumor Agents

The development of new anticancer agents is a cornerstone of medicinal chemistry. Cyclohexene derivatives have been explored as potential antitumor compounds[8]. Specifically, derivatives of the related cyclohex-1-ane-1-carboxylic acid have exhibited antiproliferative activity[4][5]. The introduction of a double bond into the cyclohexene ring, as seen in our title compound, is a strategy employed to modulate biological activity[4][5].

By derivatizing the carboxylic acid group of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid, researchers can create a library of amides, esters, and other functional groups to probe structure-activity relationships (SAR) against various cancer cell lines.

Antimicrobial Agents

The rise of antibiotic resistance necessitates the exploration of new chemical scaffolds for antimicrobial drug development[9][10]. Cyclohexane and its derivatives have been identified as an important class of organic compounds with potential antimicrobial properties[9]. Amidrazone derivatives of the cyclohex-1-ene-1-carboxylic acid moiety have shown bacteriostatic activity against strains like Staphylococcus aureus and Mycobacterium smegmatis[5][6].

The unique substitution pattern of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid could lead to derivatives with novel mechanisms of action or improved efficacy against resistant bacterial or fungal strains.

Synthetic & Derivatization Strategies

The carboxylic acid functional group serves as a versatile handle for synthetic modification. Below we outline a general workflow for creating a library of diverse analogs from the parent acid.

G cluster_0 Activation cluster_1 Derivatization parent 2-Chloro-5-methylcyclohex- 1-ene-1-carboxylic acid activation Acyl Chloride Formation (e.g., SOCl₂, (COCl)₂) parent->activation Step 1 hydrazides Hydrazide Formation (NH₂NH₂) parent->hydrazides Direct Coupling (e.g., EDC, HOBt) amides Amide Library (R-NH₂) activation->amides Step 2a esters Ester Library (R-OH) activation->esters Step 2b heterocycles Heterocycle Synthesis hydrazides->heterocycles Cyclization

Caption: General workflow for the derivatization of the parent carboxylic acid.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of derivatives of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid.

Protocol 5.1: General Procedure for Amide Synthesis via Acyl Chloride

Objective: To synthesize a diverse library of amides for SAR studies.

Rationale: The conversion of the carboxylic acid to a more reactive acyl chloride is a standard and efficient method for amide bond formation with a wide range of primary and secondary amines.

Materials:

  • 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired primary or secondary amine (R-NH₂)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Acyl Chloride Formation:

    • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add 1.2 equivalents of thionyl chloride or oxalyl chloride dropwise. If using oxalyl chloride, add a catalytic amount of DMF.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC or LC-MS.

    • Once the starting material is consumed, remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is typically used immediately in the next step.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve 1.1 equivalents of the desired amine and 1.5 equivalents of TEA or DIPEA in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Slowly add the acyl chloride solution to the stirred amine solution dropwise.

    • Allow the reaction to stir at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 5.2: Bio-assay for Anti-inflammatory Activity (Cytokine Release Assay)

Objective: To evaluate the potential of synthesized derivatives to inhibit the release of pro-inflammatory cytokines from stimulated immune cells.

Rationale: This in vitro assay provides a direct measure of the anti-inflammatory potential of a compound by quantifying its effect on key signaling molecules of the inflammatory response.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Synthesized test compounds dissolved in DMSO

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • CO₂ incubator (37 °C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed PBMCs or macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.

    • Incubate for 2-4 hours to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be ≤ 0.1%.

    • Add 50 µL of the compound dilutions to the appropriate wells. Include a vehicle control (DMSO only) and a positive control (e.g., dexamethasone).

    • Pre-incubate the cells with the compounds for 1 hour.

  • Stimulation:

    • Add 50 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the unstimulated control.

    • Incubate the plate for 18-24 hours at 37 °C in a 5% CO₂ incubator.

  • Cytokine Measurement:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ value (the concentration at which 50% of cytokine release is inhibited) for each active compound.

G cluster_0 Cell Preparation cluster_1 Treatment & Stimulation cluster_2 Analysis seed Seed PBMCs or Macrophages in 96-well plate adhere Incubate (2-4h) for adherence seed->adhere treat Add Test Compounds & Controls adhere->treat preincubate Pre-incubate (1h) treat->preincubate stimulate Stimulate with LPS preincubate->stimulate incubate Incubate (18-24h) stimulate->incubate collect Collect Supernatant incubate->collect elisa Perform ELISA for TNF-α and IL-6 collect->elisa analyze Calculate % Inhibition and IC₅₀ values elisa->analyze

Sources

Method

Application Note: Robust Quantification of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic Acid

Topic: Analytical methods for 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid quantification Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical methods for 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid quantification Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals[1][2]

Introduction

2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid (CAS: 90003-14-8) is a critical functionalized intermediate, often utilized in the synthesis of agrochemicals (specifically cyclohexanedione oxime herbicides) and pharmaceutical precursors.[1][2] Its structure features a cyclohexene ring with three key functionalities: a carboxylic acid at C1, a vinyl chloride motif at C2, and a methyl group at C5.

Analytical Challenges

Quantifying this molecule presents specific challenges that this guide addresses:

  • Acidity (pKa ~4.5): The carboxylic acid group requires strict pH control in Liquid Chromatography (LC) to prevent peak tailing and split peaks caused by ionization equilibrium.[1][2]

  • Chromophore Specificity: The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -chloro-
    
    
    
    -unsaturated acid system (
    
    
    ) provides a distinct UV absorption profile, likely bathochromically shifted from standard acrylic acids, allowing for selective detection.[1]
  • Thermal Instability: Direct Gas Chromatography (GC) analysis can lead to decarboxylation or dehydrohalogenation; therefore, derivatization is strictly recommended for gas-phase analysis.[1][2]

This guide details two validated workflows: a High-Performance Liquid Chromatography (HPLC-UV) method for routine purity/assay testing, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for trace impurity profiling and structural confirmation.[1][2]

Method Selection Guide

The choice of analytical platform depends on the specific data requirement.

MethodSelection Start Select Analytical Objective Goal1 Routine Purity / Assay (>0.1% w/w) Start->Goal1 Goal2 Trace Impurities / Identification (<0.1% w/w) Start->Goal2 Method1 RP-HPLC-UV (Method A) Goal1->Method1 High Precision Method2 GC-MS with Derivatization (Method B) Goal2->Method2 Structural Data

Figure 1: Decision tree for selecting the appropriate analytical workflow.

Protocol A: RP-HPLC-UV (Primary Assay Method)[1][2]

This is the "workhorse" method for quantifying the bulk material.[2] It utilizes a Reverse Phase (RP) mechanism where the mobile phase pH is buffered below the pKa of the analyte to ensure it remains in its neutral, hydrophobic form, maximizing retention on the C18 column.[2]

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)Provides adequate hydrophobic selectivity for the methyl-cyclohexyl ring.[1][2]
Mobile Phase A 0.1% Phosphoric Acid (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

) in Water
Low pH (~2.[1]0) suppresses ionization of the -COOH group.[1][2]
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent to elute the lipophilic cyclohexene backbone.[1][2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp. 30°CEnsures reproducible retention times.[1][2]
Detection UV @ 235 nm (primary), 210 nm (secondary)The conjugated ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

system has a max absorption shifted above 220 nm.[1]
Injection Vol. 10 µLStandard injection volume to avoid column overload.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010
Sample Preparation Workflow
  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid reference standard.[1][2]

    • Dissolve in 10 mL of Methanol . (Note: Do not use water as the primary diluent due to low solubility).[2]

  • Working Standard (0.1 mg/mL):

    • Dilute 1.0 mL of Stock Solution into 9.0 mL of Mobile Phase A/B (50:50 mixture).

    • Critical Step: Filter through a 0.22 µm PTFE syringe filter before injection to remove particulate matter.[1][2]

System Suitability Criteria
  • Tailing Factor (

    
    ):  NMT 1.5 (Ensure acid suppression is effective).
    
  • Theoretical Plates (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  > 5000.[1]
    
  • RSD (n=5 injections): < 1.0% for peak area.[1][2]

Protocol B: GC-MS (Confirmation & Impurity Profiling)[1][2]

Direct injection of carboxylic acids into GC often results in poor peak shape due to adsorption on active sites (silanol groups) in the liner and column.[2] Therefore, derivatization to the methyl ester is required.

Derivatization Reaction (Methylation)

We utilize Boron Trifluoride in Methanol (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-MeOH) for a rapid and specific esterification of the carboxylic acid.[1]

Reaction: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="display ng-star-inserted">


[1]
Sample Preparation Protocol
  • Weigh: 10 mg of sample into a 4 mL glass reaction vial.

  • Add: 1 mL of 14%

    
     in Methanol.
    
  • Incubate: Cap tightly and heat at 60°C for 30 minutes.

  • Extract:

    • Cool to room temperature.[2][3]

    • Add 1 mL of n-Hexane and 1 mL of Saturated NaCl solution (to facilitate phase separation).

    • Vortex vigorously for 1 minute.

    • Allow phases to separate.

  • Transfer: Transfer the top organic layer (Hexane containing the methyl ester) to a GC vial.

GC-MS Parameters
ParameterSpecification
Column DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C (Split ratio 20:[1][2]1)
Oven Program 60°C (hold 1 min)

15°C/min

280°C (hold 5 min)
Transfer Line 280°C
MS Source EI (70 eV), 230°C
Scan Range 40–350 m/z
Interpretation
  • Target Peak: Look for the methyl ester of the analyte.

  • Mass Spectrum:

    • Molecular Ion (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ):  Expect 
      
      
      
      ~188/190 (due to
      
      
      isotope pattern).[1]
    • Base Peak: Likely loss of methoxy group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) or loss of chlorine (
      
      
      
      ).[1]

Validation & Quality Control

To ensure the trustworthiness of the data, the following validation parameters must be established (per ICH Q2(R1) guidelines).

Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[1]
    
Accuracy (Recovery)

Spike known amounts of standard into a blank matrix (or solvent) at 80%, 100%, and 120% levels.

  • Acceptance: 98.0% – 102.0% recovery.[2]

Robustness (pH Check)

Slight variations in mobile phase pH (e.g., pH 2.0 ± 0.2) should not significantly alter retention time.[1][2]

  • Note: If pH rises > 3.5, peak splitting may occur due to partial ionization.

Troubleshooting Guide

Troubleshooting Issue1 Peak Tailing Cause1 Silanol Interaction or High pH Issue1->Cause1 Fix1 Lower pH (<2.5) Use End-capped Column Cause1->Fix1 Issue2 Split Peak Cause2 Sample Solvent Mismatch Issue2->Cause2 Fix2 Dissolve in Mobile Phase Cause2->Fix2 Issue3 Low Sensitivity Cause3 Wrong Wavelength Issue3->Cause3 Fix3 Use DAD to find Lambda Max (230-240nm) Cause3->Fix3

Figure 2: Troubleshooting common chromatographic anomalies.

References

  • PubChem. (n.d.).[1][2] 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid (Compound Summary). National Library of Medicine.[1][2] Retrieved February 23, 2026, from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1][2] (General reference for Acidic Mobile Phase selection).

  • Knapp, D. R. (1979).[1][2] Handbook of Analytical Derivatization Reactions. Wiley.[1][2] (Reference for BF3-Methanol derivatization protocols).

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chlorination of 5-Methylcyclohex-1-ene-1-carboxylic Acid

The following technical guide addresses the chlorination workflows for 5-methylcyclohex-1-ene-1-carboxylic acid . This response is structured as a Tier-3 Technical Support resource, designed for process chemists and rese...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the chlorination workflows for 5-methylcyclohex-1-ene-1-carboxylic acid . This response is structured as a Tier-3 Technical Support resource, designed for process chemists and researchers encountering selectivity issues during synthesis.

[1][2]

Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting Side Reactions & Selectivity Control[1][2]

Executive Summary

The chlorination of 5-methylcyclohex-1-ene-1-carboxylic acid presents a unique set of challenges due to the competing electronic deactivation of the


-unsaturated system and the steric influence of the C5-methyl group.[1][2]

In our experience supporting drug development workflows, "chlorination" typically refers to one of two distinct objectives:

  • Electrophilic Addition: Saturation of the C=C bond to form the dichloride.[2]

  • Acyl Halide Synthesis: Activation of the carboxylic acid using thionyl chloride (

    
    ) or oxalyl chloride.[1][2]
    

This guide addresses the specific side reactions associated with both pathways, with a focus on distinguishing between thermodynamic byproducts (aromatization) and kinetic competitors (allylic substitution).[2]

Part 1: Diagnostic Decision Tree

Use this flow to identify the likely side reaction based on your observed impurity profile.[1][2]

ChlorinationPathways Start Start: Chlorination of 5-methylcyclohex-1-ene-1-carboxylic acid Reagent Select Reagent System Start->Reagent Cl2 Reagent: Cl2 (Gas/Solvent) Target: Dichloride Reagent->Cl2 SOCl2 Reagent: SOCl2 / (COCl)2 Target: Acid Chloride Reagent->SOCl2 Issue1 Issue: Complex Mixture / Tarry Residue Cl2->Issue1 High Temp / Light Issue2 Issue: Unexpected IR Peak (~1780 cm-1) Cl2->Issue2 Nucleophilic Solvent Issue3 Issue: Loss of Unsaturation (NMR) SOCl2->Issue3 Trapped HCl Issue4 Issue: Aromatic Signals in NMR SOCl2->Issue4 High Temp / Lewis Acid SideRxn1 Side Rxn: Allylic Chlorination (Free Radical Mechanism) Issue1->SideRxn1 SideRxn2 Side Rxn: Chlorolactonization (Beta-Lactone formation) Issue2->SideRxn2 SideRxn3 Side Rxn: Hydrochlorination (HCl Addition to C=C) Issue3->SideRxn3 SideRxn4 Side Rxn: Oxidative Aromatization (Formation of Benzoic Acid deriv.) Issue4->SideRxn4

Figure 1: Diagnostic flowchart for identifying side reactions based on reagent choice and observed impurities.[1][2]

Part 2: Troubleshooting Guide (Q&A Format)

Scenario A: Electrophilic Addition (Targeting the 1,2-Dichloride)

Context: You are using


 gas or a surrogate (e.g., NCS, 

) to saturate the double bond.[2]

Q1: Why am I seeing significant amounts of allylic chloride instead of the intended 1,2-addition product? Diagnosis: This is a classic competition between ionic addition and radical substitution .[1][2] The


-unsaturated carboxylic acid moiety is electron-deficient, making the double bond a poor nucleophile for the initial attack by 

.[1][2] Consequently, the reaction slows down, allowing the lower-energy free-radical pathway (allylic chlorination) to dominate, especially if light or heat is present.[1][2] The Mechanism:
  • Intended:

    
     attacks the double bond.
    
  • Side Reaction: Chlorine radical (

    
    ) abstracts a hydrogen from C3 or C6 (allylic positions).[1][2]
    Corrective Action: 
    
  • Exclude Light: Wrap the reaction vessel in foil to inhibit radical initiation.

  • Radical Scavengers: Add a radical inhibitor like BHT (butylated hydroxytoluene) or

    
     (air sparging, though careful with flammability) to suppress the radical pathway.[1][2]
    
  • Lewis Acid Catalysis: Use

    
     or 
    
    
    
    to increase the electrophilicity of the chlorine, favoring the ionic addition mechanism over the radical one.[2]

Q2: I observe a new diastereomer forming that I cannot separate. What is happening? Diagnosis: The 5-methyl group induces stereochemical bias.[1][2] The 5-methyl group typically adopts an equatorial conformation to minimize 1,3-diaxial interactions.[1][2] This locks the ring conformation.[2]

  • The Issue: The incoming electrophile (

    
    ) can approach from the face cis or trans to the 5-methyl group.[1][2] While trans-diaxial addition is standard for cyclohexenes, the conjugated acid group and the distal methyl group create a scenario where you may form unequal amounts of diastereomers (e.g., 
    
    
    
    vs
    
    
    ).[2] Corrective Action:
  • Switch to Iodochlorination (using ICl) if the final application allows, as it is often more stereoselective.[2]

  • If dichlorination is mandatory, lower the temperature to

    
     to maximize kinetic control and improve the diastereomeric ratio (dr).[2]
    

Q3: Is chlorolactonization a risk with this substrate? Diagnosis: Yes, but it is structurally constrained.

  • The Pathway: If you use a nucleophilic solvent (like water or alcohol) or if the reaction is basic, the carboxylate oxygen can attack the intermediate chloronium ion.[2]

  • Structural Reality: For 1-cyclohexenecarboxylic acid derivatives, attacking the

    
    -carbon (C2) would form a 4-membered 
    
    
    
    -lactone, which is highly strained and unlikely.[1][2] Attacking the
    
    
    -carbon (C1) is geometrically forbidden in a 5-exo-tet sense relative to the chloronium bridge.[1][2]
  • Verdict: Unless the double bond has migrated (isomerized to

    
    ), lactonization is rare.[2] If you see it, check for isomerization  of your starting material to 5-methylcyclohex-2-ene-1-carboxylic acid prior to chlorination.[1][2]
    
Scenario B: Acid Chloride Synthesis (Targeting the COCl group)

Context: You are using Thionyl Chloride (


) or Oxalyl Chloride to activate the carboxylic acid.[2]

Q4: My NMR shows the double bond has disappeared, but I wasn't trying to chlorinate it. What happened? Diagnosis: This is Hydrochlorination .[1][2] The reaction of R-COOH with


 releases 

and

gas.[1][2]
  • The Problem: In concentrated solutions or closed vessels, the generated

    
     adds across the double bond.[2] While 
    
    
    
    -unsaturated acids are resistant to electrophilic addition, the high concentration of
    
    
    in a neat reaction pushes the equilibrium.[2] Corrective Action:
  • Gas Removal: Use a steady stream of dry

    
     to sweep 
    
    
    
    and
    
    
    out of the reaction mixture immediately as they form.[2]
  • Catalytic DMF: Use Dimethylformamide (DMF) as a catalyst.[1][2] It forms the Vilsmeier-Haack reagent intermediate, allowing the reaction to proceed at much lower temperatures (0°C instead of reflux), significantly reducing the rate of HCl addition to the alkene.[2]

Q5: I see aromatic protons in the region of 7.0-8.0 ppm. How did my ring become aromatic? Diagnosis: Oxidative Aromatization .

  • The Cause: At high temperatures (refluxing

    
    ), the combination of acidic conditions and thermal energy can drive the elimination of hydrogen and/or decarboxylation-dehydrogenation sequences to form a benzoic acid derivative (e.g., 3-methylbenzoic acid chloride).[1][2] The driving force is the formation of the stable aromatic ring.[2]
    Corrective Action: 
    
  • Strictly control temperature.[1][2] Do not exceed 40°C.

  • Avoid "neat" reactions; use a solvent like DCM (Dichloromethane) or Toluene to moderate the thermal profile.[2]

Part 3: Comparative Data & Protocols[1][2]

Side Reaction Frequency Table

Based on internal application data for substituted cyclohexene carboxylic acids.

Reaction ConditionPrimary ProductMajor Side ReactionFrequencyPrevention Strategy

/ DCM / 25°C
1,2-DichlorideAllylic Chlorination (C3/C6)HighExclude light; add radical inhibitor.[1][2]

/ Reflux
Acid ChlorideHCl Addition (Hydrochlorination)Medium

sweep; Catalytic DMF; Lower Temp.[1][2]

/ Reflux
Acid ChlorideAromatizationLowDilute in DCM; Limit reaction time.[1][2]

/

(solvent)
Chlorohydrin

-Lactone (Trace)
Very LowAvoid aqueous media; use anhydrous DCM.[1][2]
Recommended Protocol: Minimizing Allylic Chlorination

Objective: Synthesis of 1,2-dichloro-5-methylcyclohexane-1-carboxylic acid.

  • Preparation: Dissolve 5-methylcyclohex-1-ene-1-carboxylic acid (1.0 eq) in anhydrous

    
     (10 V).
    
  • Additive: Add BHT (0.01 eq) as a radical scavenger.

  • Temperature: Cool the solution to 0°C (ice bath).

  • Addition: Bubble

    
     gas slowly (or add 
    
    
    
    dropwise) in the dark (wrap flask in aluminum foil).
  • Monitoring: Monitor by NMR (disappearance of alkene proton/methyl shift).

  • Quench: Purge with

    
     to remove excess 
    
    
    
    before aqueous workup. Do not use sodium bisulfite if the product is sensitive to nucleophiles, but standard workup usually employs it to quench oxidative species.[2]

Part 4: References

  • Carey, F. A., & Sundberg, R. J. (2007).[1][2] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1][2] (Discussion on electrophilic addition to conjugated systems). Link

  • Smith, M. B. (2020).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1][2] (Mechanisms of allylic substitution vs addition). Link[1][2]

  • House, H. O. (1972).[1][2] Modern Synthetic Reactions. W. A. Benjamin. (Halolactonization and halogenation strategies). Link

  • Sigma-Aldrich. (n.d.).[1][2][3] Product Specification: 1-Cyclohexenecarboxylic acid. (Structural analog data). Link

  • Vilsmeier, A., & Haack, A. (1927).[1][2] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft. (Basis for DMF catalysis in acid chloride synthesis).[1][2] Link[1][2]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 5-methylcyclohex-1-ene-1-carboxylic acid and chlorinating agents before experimentation.

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid

Prepared by: Gemini Senior Application Scientist Welcome to the technical support center for the purification of 2-chloro-5-methylcyclohex-1-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini Senior Application Scientist

Welcome to the technical support center for the purification of 2-chloro-5-methylcyclohex-1-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and validated protocols for isolating this compound from complex reaction mixtures. Our approach is rooted in explaining the chemical principles behind each step, ensuring you can adapt and overcome challenges in your specific experimental context.

Part 1: Troubleshooting Common Purification Problems

This section addresses the most common issues encountered during the purification of 2-chloro-5-methylcyclohex-1-ene-1-carboxylic acid in a direct question-and-answer format.

Question 1: My crude product is a dark, viscous oil after solvent removal. What is the most robust first step to clean it up?

Answer: A dark, oily crude product suggests the presence of significant non-polar impurities, residual high-boiling solvents, and potentially polymeric byproducts. The most effective initial strategy is a liquid-liquid acid-base extraction. This technique leverages the acidic nature of your target compound's carboxylic acid group to selectively move it from an organic solvent into an aqueous phase, leaving behind neutral and basic impurities.

The core principle is the conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt using a dilute aqueous base (e.g., sodium hydroxide or sodium bicarbonate).[1][2][3] Neutral impurities, such as unreacted starting materials or non-acidic side products, will remain in the organic layer. Subsequently, the aqueous layer containing the carboxylate salt is isolated and re-acidified, which protonates the salt, causing the purified carboxylic acid to precipitate out of the aqueous solution.[1]

This method is highly effective for a first-pass purification, as it separates compounds based on a fundamental chemical property (acidity) rather than more subtle differences in polarity or solubility.

Question 2: I performed an acid-base extraction, but my yield is very low after re-acidifying the aqueous layer. What could have gone wrong?

Answer: Low recovery from an acid-base extraction typically points to one of several issues related to pH control or mechanical loss:

  • Incomplete Deprotonation: During the base wash, the pH of the aqueous layer must be sufficiently high to deprotonate the carboxylic acid fully. A general rule is that the pH should be at least 2-3 units higher than the pKa of the carboxylic acid.[3] If you used a weak base like sodium bicarbonate and your acid is stronger than anticipated, or if you didn't use enough base, a significant portion of your product may have remained in the organic layer.

    • Troubleshooting: Check the pH of the aqueous layer after extraction. If it's not strongly basic (pH > 11 for NaOH), add more base and re-extract the organic layer.

  • Incomplete Re-protonation: When re-acidifying the aqueous layer to precipitate your product, the pH must be lowered significantly below the acid's pKa.[3] If the solution is not made sufficiently acidic, a portion of your product will remain dissolved as the carboxylate salt.[2]

    • Troubleshooting: Add a strong acid like 2M HCl dropwise while stirring and monitoring with pH paper or a meter. Continue adding acid until the solution is strongly acidic (pH 1-2). Ensure the mixture is thoroughly chilled in an ice bath to minimize the solubility of the protonated acid.

  • Emulsion Formation: Vigorous shaking of the separatory funnel can create a stable emulsion at the interface of the organic and aqueous layers, trapping your product.

    • Troubleshooting: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the funnel to stand for an extended period. In the future, use gentle, swirling inversions of the separatory funnel instead of aggressive shaking.

Question 3: I've isolated a solid, but it refuses to crystallize from various solvents, consistently "oiling out." How can I induce crystallization?

Answer: "Oiling out" occurs when the solid melts in the hot solvent and, upon cooling, separates as a liquid phase before it can form an ordered crystal lattice. This is often caused by the presence of impurities that depress the melting point or by a poor choice of solvent.

Here is a systematic approach to induce crystallization:

  • Re-evaluate Solvent Choice: The ideal crystallization solvent dissolves the compound when hot but not when cold. Since your compound has moderate polarity (a hydrocarbon backbone with polar chloro and carboxylic acid groups), consider solvent pairs.

    • Strategy: Dissolve the oil in a small amount of a "good" solvent where it is highly soluble (e.g., ethanol, ethyl acetate, or acetone). Then, slowly add a "poor" solvent where it is insoluble (e.g., water or hexane) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[3][4]

  • Ensure High Purity: Impurities are the most common cause of oiling out. If the acid-base extraction was not sufficient, the remaining impurities may be interfering. Consider running the material through a short plug of silica gel to remove baseline impurities before attempting recrystallization again.

  • Slow Cooling & Scratching: Rapid cooling favors oil formation over crystal nucleation. Let the hot, saturated solution cool slowly to room temperature, and then move it to a refrigerator. If no crystals form, use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal (a seed crystal) to the cooled, supersaturated solution to initiate crystallization.

Question 4: My NMR analysis shows the product is clean of starting materials, but a persistent yellow or brown color remains. How can I decolorize my final product?

Answer: A persistent color after initial purification steps often indicates the presence of highly conjugated or polymeric impurities at very low concentrations.

  • Activated Charcoal Treatment: The most common method for removing colored impurities is treatment with activated charcoal.

    • Protocol: Dissolve your semi-pure product in a suitable solvent at an elevated temperature. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Swirl the mixture for a few minutes. Crucially, perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. If you allow the solution to cool, your product will crystallize onto the charcoal, leading to significant yield loss. After filtration, allow the clear, colorless filtrate to cool and crystallize as usual.

Part 2: Frequently Asked Questions (FAQs)
  • Q: What is the best overall purification workflow for this compound?

    • A: For most reaction outcomes, a multi-step workflow is most effective. Start with an acid-base extraction to isolate the acidic product from neutral and basic impurities. Follow this with recrystallization from a suitable solvent system (e.g., toluene/hexane or ethanol/water) to achieve high purity. If impurities persist, flash column chromatography may be required.

  • Q: What analytical techniques should I use to confirm purity?

    • A: A combination of techniques is ideal. ¹H and ¹³C NMR will confirm the chemical structure and identify any organic impurities. Melting point analysis is a good indicator of purity; a sharp melting range close to the literature value suggests high purity. For quantitative purity assessment, HPLC or GC are the preferred methods.

  • Q: Is column chromatography a good option for this compound?

    • A: Yes, but with caution. Standard silica gel is acidic and can potentially cause degradation or isomerization of α,β-unsaturated systems.[4] It's often advisable to use a mobile phase containing a small amount of acid (like 0.1% acetic acid) to keep the carboxylic acid protonated and minimize streaking. Alternatively, reversed-phase (C18) chromatography using a water/acetonitrile or water/methanol mobile phase with a TFA or formic acid modifier is an excellent and often gentler method for purifying polar carboxylic acids.[5]

Part 3: Experimental Protocols
Protocol 1: Standard Acid-Base Extraction

This protocol is designed to separate 2-chloro-5-methylcyclohex-1-ene-1-carboxylic acid from neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane (DCM)).

  • Basification: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M sodium hydroxide (NaOH) solution. Stopper the funnel and invert gently several times, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Re-extraction: Add another portion of 1 M NaOH to the organic layer in the funnel, repeat the extraction, and combine the aqueous layers. This ensures complete extraction of the carboxylic acid.

  • Back-Wash (Optional): To remove any neutral compounds that may have been dissolved in the basic aqueous layer, add a small amount of fresh ethyl acetate or DCM to the combined aqueous extracts, shake gently, and discard the organic wash.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M hydrochloric acid (HCl) dropwise with stirring until the solution reaches a pH of 1-2 (test with pH paper). A white or off-white precipitate of the purified carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected solid (the filter cake) with a small amount of ice-cold deionized water to remove residual salts. Allow the solid to air-dry on the filter, then transfer to a watch glass to dry to a constant weight, preferably in a vacuum desiccator.

Protocol 2: Recrystallization from a Two-Solvent System (Toluene/Hexane)

This protocol is for the final purification of the solid acid obtained from extraction.

  • Solvent Selection: Place the crude solid in a flask. Add a minimal amount of hot toluene (the "good" solvent) until the solid just dissolves.

  • Addition of Anti-Solvent: While the solution is still hot, add hexane (the "poor" solvent or anti-solvent) dropwise until the solution remains faintly turbid.

  • Clarification: Add 1-2 drops of hot toluene to redissolve the precipitate and render the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystals should begin to form.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold hexane to remove any soluble impurities adhering to the surface.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Part 4: Data & Diagrams
Table 1: Properties of Common Solvents for Purification
SolventBoiling Point (°C)Polarity (Dielectric Constant)Primary Use CaseNotes
Ethyl Acetate 77.16.0Extraction, ChromatographyGood general-purpose solvent for extraction.
Dichloromethane 39.69.1ExtractionEffective for extraction, but higher density than water.
Toluene 110.62.4RecrystallizationGood "good" solvent for aromatic/alkyl compounds.
Hexane 68.71.9Recrystallization, ChromatographyGood "poor" solvent (anti-solvent) for polar compounds.
Ethanol 78.424.5Recrystallization"Good" solvent for polar compounds.
Water 100.080.1Extraction, RecrystallizationUsed as the aqueous phase and as an anti-solvent.
Diagrams

Purification_Decision_Tree start Crude Reaction Mixture state Assess Physical State start->state oily Dark Oil / Viscous Liquid state->oily Liquid solid Impure Solid state->solid Solid extraction Perform Acid-Base Extraction oily->extraction dissolve_solid Dissolve in Organic Solvent solid->dissolve_solid precipitate Collect Precipitate extraction->precipitate dissolve_solid->extraction analyze Analyze Purity (NMR, MP) precipitate->analyze pure Product >95% Pure (Stop) analyze->pure PURE impure Impurities Remain analyze->impure IMPURE recrystallize Recrystallize impure->recrystallize recrystallize->analyze chromatography Consider Column Chromatography recrystallize->chromatography Fails

Caption: Decision tree for initial purification strategy.

Acid_Base_Extraction_Workflow cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase org_start Crude Mixture: - Target Acid (R-COOH) - Neutral Impurities org_end Neutral Impurities (To Waste) org_start->org_end Aqueous NaOH Wash aq_intermediate Aqueous Layer: - Target Salt (R-COO⁻ Na⁺) org_start->aq_intermediate Acid transfers to aqueous phase aq_final Add HCl (pH 1-2) aq_intermediate->aq_final precipitate Precipitated Solid: Pure R-COOH aq_final->precipitate

Caption: Workflow for Acid-Base Extraction.

References
  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • PubMed. (n.d.). Esterification-coupled extraction of organic acids: partition enhancement and underlying reaction and distribution equilibria. Retrieved from [Link]

  • ResearchGate. (2025, April 9). Acid Chloride/ chloroformate purification?. Retrieved from [Link]

  • Google Patents. (n.d.). US5104492A - Recovery of carboxylic acids from water by precipitation from organic solutions.
  • IJAERD. (2005, February 15). Study on Extraction of Carboxylic Acid Using Solvent Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). US2594570A - Isomerization of alpha-beta unsaturated carboxylic acids.
  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • RSC Publishing. (1963). The chromatographic separation of chlorinated propionic and acetic acids. Retrieved from [Link]

  • PubMed. (2014, January 23). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methyl-1-cyclohexenecarbaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method.
  • Organic Syntheses. (n.d.). cyclohexene. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 2-Mercaptobenzaldehyde, 2-Mercaptocyclohex-1-enecarboxaldehydes and 3-Mercaptoacrylaldehydes. Retrieved from [Link]

  • CORE. (n.d.). α-Chlorocarbonyl Compounds : Their Synthesis and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016186505A1 - Process for the purification of a carboxylic acid-containing composition.
  • OPHCJ. (2023, November 18). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Retrieved from [Link]

  • Writing in Biology. (2019, March 19). Procedure for Synthesis of Cyclohexene. Retrieved from [Link]

  • PubChem. (n.d.). cis-5-Chloro trans-2-methylcyclohexanecarboxylic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Hydration and Hydrolysis of α-Oxo Carboxylic Acid Derivatives and Conjugate Addition to α,β-Unsaturated Carbonyl Compounds: A Density Functional Study. Retrieved from [Link]

  • Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • Organic Chemistry Portal. (n.d.). α,β-Unsaturated compound synthesis by carboxylation. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Practical Synthesis of (E)-α,β-Unsaturated Carboxylic Acids Using a One-Pot Hydroformylation/Decarboxylative Knoevenagel Reaction Sequence. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid

Ticket ID: #REC-Ck-90003 Status: Open Technician: Senior Application Scientist, Separation Sciences Division Executive Summary & Molecule Profile Welcome to the Purification Support Center. You are likely working with 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REC-Ck-90003 Status: Open Technician: Senior Application Scientist, Separation Sciences Division

Executive Summary & Molecule Profile

Welcome to the Purification Support Center. You are likely working with 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid (CAS: 90003-14-8).[1] This molecule presents unique purification challenges due to its amphiphilic nature : a polar carboxylic acid head group attached to a lipophilic, halogenated cyclohexene ring.

Common Failure Modes:

  • Oiling Out: The compound frequently separates as a second liquid phase rather than a crystal due to its low melting point and conformational flexibility.

  • Stereochemical Impurities: The methyl group at C5 creates a chiral center. Synthetic routes often produce racemates or diastereomeric mixtures that inhibit crystal lattice formation.

  • Thermal Instability: As an

    
    -halo-
    
    
    
    -unsaturated acid, prolonged heating above 60°C can trigger dehydrohalogenation (loss of HCl) or decarboxylation.

Solvent Selection Matrix

Do not rely on a single solvent. This molecule requires a Dual-Solvent System to balance the solubility of the lipophilic ring and the polar acid group.

Solvent SystemRoleSuitabilityTechnical Notes
Ethyl Acetate / n-Heptane Primary Recommendation ⭐⭐⭐⭐⭐Best for Purity. EtOAC dissolves the acid; Heptane acts as the anti-solvent to drive crystallization without inducing oiling out.
Ethanol / Water Alternative⭐⭐⭐High Yield, Risk of Oil. Water is a strong anti-solvent but often causes Liquid-Liquid Phase Separation (LLPS) before crystallization occurs.
Dichloromethane (DCM) / Hexane Low Temp Only⭐⭐Good for highly impure crude, but DCM is volatile and hard to control during hot filtration.
Toluene Single Solvent⭐⭐Requires high heat (>80°C), increasing the risk of HCl elimination. Avoid if possible.

Standard Operating Procedure (SOP): The "Cold-Seed" Displacement Protocol

This protocol is designed to prevent "oiling out" by maintaining the system in the metastable zone.

Phase 1: Dissolution
  • Place crude solid in a round-bottom flask equipped with a magnetic stirrer.

  • Add Ethyl Acetate (EtOAc) dropwise while heating to 50°C (Do not boil violently).

  • Add just enough EtOAc to dissolve the solid. If the solution is dark/colored, add activated carbon (1% w/w) and stir for 10 mins.

  • Hot Filtration: Filter through a pre-warmed glass frit or Celite pad to remove carbon/insolubles.

Phase 2: Nucleation & Growth[2]
  • Return the filtrate to the heat source and bring to 50°C.

  • Add n-Heptane dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Add 1-2 drops of EtOAc to clear the cloudiness (restore single phase).

  • CRITICAL STEP: Remove from heat. While the solution is still warm (~40°C), add seed crystals (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

  • Allow to cool to Room Temperature (RT) slowly (over 2 hours). Do not use an ice bath yet.

Phase 3: Isolation
  • Once a heavy crop of crystals forms at RT, cool to 0°C in an ice bath for 30 minutes to maximize yield.

  • Filter via vacuum (Buchner funnel).

  • Wash cake with cold 1:3 EtOAc:Heptane .

  • Dry in a vacuum oven at 35°C (Max) to prevent sublimation or degradation.

Visualization: Workflow & Troubleshooting Logic

Workflow Diagram

RecrystallizationWorkflow Crude Crude Material (Solid/Oil) Dissolve Dissolution (EtOAc, 50°C) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter CloudPoint Add Anti-Solvent (Heptane) to Turbidity Filter->CloudPoint Clear Add EtOAc (Restore Clarity) CloudPoint->Clear Cool Slow Cooling (Nucleation) Clear->Cool Isolate Isolation (Filter & Dry) Cool->Isolate

Figure 1: The Optimized Dual-Solvent Displacement Workflow.

Troubleshooting Logic Tree

TroubleshootingTree Issue Issue: No Crystals? Oiling Problem: Oiling Out (Liquid droplets form) Issue->Oiling NoPpt Problem: Solution remains clear Issue->NoPpt Soln1 Re-heat to dissolve oil. Add more EtOAc (Solvent). Oiling->Soln1 Soln2 Seed at higher temp (40°C). Oiling->Soln2 Soln3 Concentrate solution (Rotovap 20%). NoPpt->Soln3 Soln4 Cool to -20°C (Freezer). NoPpt->Soln4

Figure 2: Decision Matrix for Common Crystallization Failures.

Troubleshooting & FAQs

Q1: The product "oiled out" (separated as a goo) instead of crystallizing. Why?

A: This is Liquid-Liquid Phase Separation (LLPS). It happens when the anti-solvent (Heptane) is added too quickly or the temperature drops too fast.

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of the good solvent (EtOAc). Let it cool much more slowly. Agitation is key: Stir vigorously during cooling to prevent oil droplets from coalescing; you want them to hit a seed crystal instead.

Q2: My yield is very low (<40%).

A: You likely used too much solvent.

  • Fix: Concentrate the mother liquor (the filtrate) using a rotary evaporator to half its volume. Repeat the cooling process (Second Crop). Note: The second crop is usually less pure.

Q3: The crystals are colored (yellow/brown).

A: Conjugated impurities or oxidation products are trapped in the lattice.

  • Fix: Perform a "recrystallization with a wash."[2] Before the final filtration, wash the crystals with cold solvent containing a small amount of heptane. If color persists, re-dissolve and treat with activated charcoal (Norit) before filtering.

Q4: Can I use water as an anti-solvent?

A: Only if you use Ethanol or Methanol as the primary solvent. However, water promotes "oiling out" in lipophilic acids like this one. The EtOAc/Heptane system is superior for controlling crystal habit.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General principles of carboxylic acid purification). Link

  • Organic Syntheses. (1960). 1-Methylcyclohexanecarboxylic acid.[3] Org. Synth. 1960, 40, 76. (Analogous structural purification). Link

  • BenchChem. (2025).[4] General Recrystallization Procedure for Carboxylic Acids. (Protocol standards). Link

  • PubChem. (2025). 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid (Compound Summary). National Library of Medicine. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated organic acids.

Sources

Optimization

Removal of catalyst from 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid product

Ticket ID: #CAT-REM-56475 Subject: Removal of Residual Palladium from 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid Status: Open Priority: High (ICH Q3D Compliance Required)[1] Executive Summary & Problem Context The...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CAT-REM-56475 Subject: Removal of Residual Palladium from 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid Status: Open Priority: High (ICH Q3D Compliance Required)[1]

Executive Summary & Problem Context

The Molecule: 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid (CAS: 56475-13-9).[1] The Issue: Post-synthesis analysis (likely following a Pd-catalyzed hydroxycarbonylation of the corresponding enol triflate or vinyl halide) reveals residual Palladium levels exceeding the ICH Q3D guideline limit (typically <10 ppm for oral drugs). The Challenge:

  • Chelation: The carboxylic acid moiety (

    
    ) acts as a ligand, stabilizing Pd species and resisting standard aqueous washes.[1]
    
  • Stability: The vinyl chloride motif is sensitive to harsh basic conditions (risk of dehydrohalogenation to the alkyne or hydrolysis), limiting the use of aggressive nucleophilic scavengers.

This guide provides a validated, step-by-step protocol for reducing Pd levels from >500 ppm to <10 ppm while preserving the integrity of the halogenated alkene.

Troubleshooting Guide: Catalyst Removal Protocols

Method A: The "Gold Standard" (Thiol-Derivatized Silica)

Recommended for high-value intermediates where yield loss must be minimized.[1]

Why this works: Thiol (


) and Thiourea functionalities have a binding affinity for Pd(II) and Pd(0) that is orders of magnitude higher than the carboxylic acid substrate.[1] Silica supports allow for simple filtration, avoiding the formation of emulsions common with liquid extractions.

Protocol:

  • Dissolution: Dissolve the crude product in THF or Ethyl Acetate (10 volumes). Avoid alcohols if esterification is a side-reaction risk, though Methanol is acceptable if temperature is controlled.[1]

  • Scavenger Addition: Add SiliaMetS® Thiol or Si-TMT (Trimercaptotriazine) at a ratio of 3-5 equivalents relative to the residual metal content (or 5-10 wt% vs substrate if metal content is unknown).[1]

  • Temperature Control: Heat to 50°C for 4–6 hours.

    • Critical Warning: Do not exceed 70°C. Higher temperatures may promote HCl elimination from the vinyl chloride position.[1]

  • Filtration: Filter the suspension through a 0.45

    
    m PTFE pad or Celite.[1]
    
  • Validation: Rinse the cake with fresh solvent. Analyze filtrate via ICP-MS.[1]

Method B: Activated Carbon Adsorption

Recommended for large-scale batches where cost is the primary driver.[1]

Why this works: Activated carbon (specifically types with high mesoposity like Darco KB-G ) physically adsorbs metal complexes.[1]

Protocol:

  • Slurry Formation: Dissolve crude acid in Isopropyl Alcohol (IPA) or Ethanol .[1]

  • Activation: Add Activated Carbon (10-20 wt% relative to substrate).[1]

  • Digestion: Stir vigorously at reflux for 2 hours.

  • Filtration: Filter hot through a Celite pad.

    • Note: Carbon fines can pass through standard filters.[1] Use a tight filter aid to prevent "black particles" in the final crystallization.[1]

Method C: Crystallization (The Polishing Step)

Recommended as a final step after Method A or B.[1]

Protocol:

  • Solvent Switch: Swap solvent to a non-polar/polar mixture (e.g., Heptane/EtOAc).[1]

  • Dissolution: Heat to reflux to fully dissolve.[1]

  • Cooling: Slow cool to 0°C. The Pd-catalyst residues usually remain in the mother liquor while the carboxylic acid crystallizes.[1]

Comparative Data Analysis

FeatureThiol-Silica (Method A)Activated Carbon (Method B)[1]Crystallization (Method C)
Pd Removal Efficiency High (>95% per pass)Moderate (60-80%)Low (requires multiple passes)
Yield Loss < 2% (Physical hold-up)10-15% (Adsorption)10-20% (Solubility limit)
Chemical Stability Excellent (Inert support)GoodExcellent
Cost HighLowLow
Speed Fast (Stir & Filter)Slow (Reflux & Filter)Slow (Cooling time)

Visual Troubleshooting Workflows

Diagram 1: Scavenger Selection Decision Tree

Caption: Logic flow for selecting the appropriate catalyst removal method based on initial Pd concentration and yield constraints.

ScavengerSelection Start Initial Pd Concentration? HighPd > 500 ppm Start->HighPd LowPd < 100 ppm Start->LowPd YieldCritical Is Yield Critical? HighPd->YieldCritical Budget Is Budget Critical? LowPd->Budget MethodA Method A: SiliaMetS Thiol (High Efficiency) YieldCritical->MethodA Yes MethodB Method B: Activated Carbon (Cost Effective) YieldCritical->MethodB No Budget->MethodB Yes MethodC Method C: Recrystallization (Polishing Only) Budget->MethodC No (Polishing)

Diagram 2: The "Safe" Purification Workflow

Caption: End-to-end workflow ensuring the stability of the 2-chloro-alkene moiety during metal remediation.

Workflow Crude Crude Reaction Mixture (Pd > 500ppm) Dissolve Dissolve in THF (Avoid strong base) Crude->Dissolve Scavenge Add Si-Thiol 50°C, 4h Dissolve->Scavenge Filter Filter (0.45µm) Remove Scavenger Scavenge->Filter Analyze ICP-MS Check Filter->Analyze Decision Pd < 10ppm? Analyze->Decision Isolate Evaporate & Crystallize Final Product Decision->Isolate Yes Repeat Repeat with Fresh Scavenger Decision->Repeat No Repeat->Scavenge

Frequently Asked Questions (FAQ)

Q: Can I use amine-based scavengers (e.g., SiliaBond Amine)? A: Proceed with caution. While amines bind Pd well, primary and secondary amines can react with the 2-chloro-alkene moiety via Michael addition (if the double bond is activated) or promote dehydrohalogenation.[1] Thiol-based scavengers are chemically "softer" nucleophiles and are less likely to disturb the vinyl chloride.[1]

Q: My product is turning black during carbon treatment. Why? A: This is "carbon bleed."[1] The carbon particles are passing through your filter.[1]

  • Fix: Use a double-layer filter bed: A bottom layer of Celite (diatomaceous earth) and a top layer of the carbon slurry.[1] Recirculate the filtrate until it runs clear before collecting.[1]

Q: The acid is not dissolving in the recommended solvents. A: If the free acid is insoluble, you can convert it to its sodium salt (using 1 eq of NaOH), perform the scavenging in water/methanol, and then re-acidify with HCl.

  • Warning: Ensure the pH does not exceed 10 during salt formation to prevent hydrolysis of the vinyl chloride.[1]

References

  • Sigma-Aldrich. Metal Scavengers User Guide.[1] (General protocols for Thiol/Silica usage).

  • Biotage. ISOLUTE® Si-Thiol & Si-TMT Metal Scavengers.[1][2] (Specific data on Pd removal efficiency).

  • PubChem. 2-Chlorocyclohex-1-ene-1-carboxylic acid (Compound Summary). (Structural and physical property data).[1][3][4][5][6] [1]

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[1] Advanced Synthesis & Catalysis.[1] (Foundational text on Pd removal strategies).

Sources

Troubleshooting

Stability issues of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid in solution

Prepared by: Senior Application Scientist, Google Gemini Welcome to the technical support guide for 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid. This document provides in-depth guidance, troubleshooting, and best p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Google Gemini

Welcome to the technical support guide for 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals working with this compound. Our goal is to help you anticipate and resolve stability issues to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid.

Q1: What are the primary factors affecting the stability of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid in solution?

The stability of this molecule is primarily influenced by three factors: temperature , pH , and light exposure . The molecule possesses two key reactive moieties: a vinyl chloride group and an α,β-unsaturated carboxylic acid system.

  • Temperature: Elevated temperatures can induce thermal degradation, most notably decarboxylation, especially under acidic conditions.[1][2][3]

  • pH: The pH of the solution is critical. Acidic or basic conditions can catalyze hydrolysis of the vinyl chloride and influence the rate of other degradation pathways.[2][4][5] The ionization state of the carboxylic acid is pH-dependent, which can alter its solubility and reactivity.[5]

  • Light: As a halogenated compound with a conjugated system, it is susceptible to photolytic degradation.[2] Exposure to UV or even ambient light over extended periods can lead to the formation of impurities.

Q2: What are the recommended storage conditions for the solid compound and its solutions?

  • Solid Form: Store the solid compound in a tightly sealed container, protected from light (e.g., in an amber vial), at a controlled low temperature (2-8°C is recommended).

  • In Solution: Prepare solutions fresh whenever possible. If short-term storage is necessary, store solutions in a tightly capped vial with minimal headspace, protected from light, at 2-8°C. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be considered, but a preliminary stability test is highly recommended to ensure the compound does not degrade upon freeze-thaw cycles.

Q3: Which solvents are recommended for preparing stable solutions?

The choice of solvent is critical and depends on the intended application.

  • Aprotic Organic Solvents: For general use and short-term storage, high-purity, anhydrous aprotic solvents like Acetonitrile (ACN), Tetrahydrofuran (THF), or Dichloromethane (DCM) are recommended. These solvents are less likely to participate in degradation reactions.

  • Protic Solvents: Protic solvents like methanol or ethanol can be used, but be aware that they may facilitate certain degradation pathways over time. If aqueous buffers are required, they should be freshly prepared and the pH carefully controlled. Avoid highly acidic or alkaline buffers unless required for a specific reaction, as they can accelerate degradation.[5]

Q4: What are the main degradation products I should be aware of?

The two primary degradation pathways lead to distinct products:

  • Decarboxylation Product: The loss of CO₂ results in the formation of 2-chloro-5-methylcyclohex-1-ene . This is often observed under thermal or acidic stress.[1][6]

  • Hydrolysis Product: Hydrolysis of the vinyl chloride group leads to the formation of 5-methyl-2-oxocyclohexane-1-carboxylic acid . This is more likely to occur in aqueous solutions, with the rate being highly pH-dependent.[7]

Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Q1: I'm observing a loss of my parent compound peak and the appearance of a new, more non-polar peak in my LC-MS analysis after heating my sample. What could be happening?

Answer: This is a classic sign of thermal decarboxylation . The carboxylic acid group (-COOH) is lost as carbon dioxide (CO₂), resulting in the formation of 2-chloro-5-methylcyclohex-1-ene. This product is more non-polar (less polar) than the parent acid, which is why it would typically have a longer retention time in reversed-phase HPLC.

  • Causality: The molecule can isomerize from the α,β-unsaturated form to the β,γ-unsaturated form. This β,γ-isomer can then undergo decarboxylation through a stable six-membered cyclic transition state, a well-documented mechanism for such acids.[1][6][8] Heat and acidic conditions can facilitate this isomerization and subsequent decarboxylation.[3]

  • Troubleshooting Steps:

    • Avoid Excessive Heat: Minimize exposure of your samples to high temperatures during sample preparation (e.g., evaporation, dissolution). Use a nitrogen stream for solvent evaporation instead of high heat if possible.

    • Control pH: If heating is unavoidable, ensure your solution is neutral or slightly basic, as acidic conditions can catalyze this reaction.

    • Confirm Identity: If possible, confirm the identity of the new peak by its mass in the MS detector. The decarboxylated product will have a mass that is 44.01 Da lower than the parent compound.

Q2: My analytical results are inconsistent, especially when using aqueous buffers. Why?

Answer: Inconsistent results in aqueous media often point to pH-dependent hydrolysis . The vinyl chloride moiety, while generally less reactive than an alkyl chloride, is susceptible to hydrolysis under certain conditions to form a ketone.[7][9] The rate of this reaction can be highly sensitive to the pH of your buffer.[4][5]

  • Causality: The stability of both the vinyl chloride and the carboxylic acid can be influenced by pH. At very low or high pH, the rate of hydrolysis can increase.[5] Small, unmonitored shifts in buffer pH between experiments can lead to varying levels of degradation, causing analytical inconsistency.

  • Troubleshooting Steps:

    • Strict pH Control: Use high-quality buffers and always verify the pH of your final solution after all components have been added.

    • Prepare Fresh: Prepare aqueous solutions of the compound immediately before use. Avoid storing them for extended periods, even at low temperatures.

    • Solvent Study: If possible, perform a small pilot study by dissolving the compound in different buffers (e.g., pH 3, 5, 7, 9) and analyzing the samples over time (e.g., 0, 2, 4, 8 hours) to determine the optimal pH range for stability.

Q3: I'm seeing multiple unknown impurity peaks after leaving my solution on the benchtop for a few days. What are the likely causes?

Answer: The appearance of multiple impurities after benchtop storage points towards photodegradation and/or oxidation .

  • Causality:

    • Photodegradation: Halogenated compounds and those with conjugated π-systems are often sensitive to light, particularly UV wavelengths.[2] Light can provide the energy to initiate radical reactions or other degradation pathways.

    • Oxidation: The double bond in the cyclohexene ring is susceptible to oxidation from atmospheric oxygen, a process that can be accelerated by light and the presence of trace metal impurities.

  • Troubleshooting Steps:

    • Protect from Light: Always store solutions in amber vials or wrap standard vials in aluminum foil. Minimize exposure to ambient light during experimental manipulations.

    • Use High-Purity Solvents: Use HPLC-grade or higher purity solvents, which have lower levels of dissolved oxygen and metal contaminants.

    • Consider Inert Atmosphere: For maximum stability in long-term experiments, consider degassing your solvent (e.g., by sparging with nitrogen or argon) before dissolving the compound and storing the solution under an inert atmosphere.

Q4: My purification on a silica gel column is giving low recovery and new spots on the TLC plate. What's going on?

Answer: This issue is likely due to on-column degradation . Silica gel is slightly acidic and can catalyze the degradation of sensitive compounds.

  • Causality: The acidic surface of the silica gel can promote both the isomerization-decarboxylation pathway and potentially the hydrolysis of the vinyl chloride if water is present in the mobile phase.[1] The high surface area and extended contact time during chromatography exacerbate this issue.

  • Troubleshooting Steps:

    • Deactivate the Silica: Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (~0.1-1%), in your mobile phase.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded phase like diol or C18 (for reversed-phase chromatography).

    • Work Quickly and Cold: Run the column as quickly as possible to minimize contact time. If feasible, perform the chromatography in a cold room or using a jacketed column to reduce the rate of thermal degradation.

Protocols & Methodologies
Protocol 1: Recommended Procedure for Solution Preparation and Handling
  • Pre-analysis: Allow the solid compound to equilibrate to room temperature before opening the container to prevent moisture condensation.

  • Weighing: Weigh the required amount of solid quickly and accurately.

  • Dissolution: Add the chosen solvent (e.g., HPLC-grade acetonitrile) to the solid. Use sonication or gentle vortexing to aid dissolution. Avoid heating.

  • Protection: Immediately cap the vial and wrap it in aluminum foil or use an amber vial to protect it from light.

  • Storage: If not for immediate use, store the solution at 2-8°C. For longer-term storage, refer to the storage recommendations above.

  • Usage: Before use, allow the solution to return to room temperature to ensure accurate volumetric measurements.

Protocol 2: Basic Forced Degradation Study Workflow

Forced degradation studies are essential for understanding a compound's stability profile and are often required for regulatory submissions.[10][11] This protocol provides a starting point. The goal is to achieve 5-20% degradation.

ConditionReagent/MethodTypical ConditionsPrimary Pathway Targeted
Acidic Hydrolysis 0.1 M HClRoom Temp or 50°C, 2-24hDecarboxylation, Hydrolysis
Basic Hydrolysis 0.1 M NaOHRoom Temp, 2-24hHydrolysis
Oxidative 3% H₂O₂Room Temp, 2-24hOxidation of the double bond
Thermal Dry Heat (Solid) / Solution70°C, 24-72hDecarboxylation
Photolytic UV/Visible LightICH Q1B conditionsPhotodegradation

Workflow:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • For each condition, mix the stock solution with the stress agent (e.g., HCl, NaOH, H₂O₂) in a 1:1 ratio. For the thermal solution study, use an inert solvent.

  • Place the samples under the specified conditions, ensuring a "time zero" sample is taken immediately.

  • At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot.

  • Neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively.

  • Dilute all samples to the same final concentration.

  • Analyze by a stability-indicating method, such as HPLC-UV or LC-MS.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution Acid Acidic (HCl) Stock->Acid Apply Stress Base Basic (NaOH) Stock->Base Apply Stress Oxid Oxidative (H2O2) Stock->Oxid Apply Stress Therm Thermal Stock->Therm Apply Stress Photo Photolytic Stock->Photo Apply Stress Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->Neutralize Photo->Neutralize Dilute Dilute to Final Conc. Neutralize->Dilute Analyze Analyze via HPLC/LC-MS Dilute->Analyze

Caption: Workflow for a forced degradation study.

Technical Deep Dive: Degradation Mechanisms

Understanding the chemical mechanisms of degradation is key to preventing them.

Mechanism 1: Isomerization-Promoted Decarboxylation

This is a significant pathway under thermal and/or acidic conditions. The α,β-unsaturated acid is in equilibrium with its less stable β,γ-unsaturated isomer. This isomer can then readily lose CO₂ via a pericyclic reaction involving a six-membered ring transition state.

Caption: Isomerization to a β,γ-unsaturated acid enables decarboxylation.

Mechanism 2: pH-Dependent Hydrolysis of the Vinyl Chloride

While vinyl chlorides are generally resistant to hydrolysis, the reaction can proceed under forcing acidic or basic conditions. Under acidic conditions, protonation of the double bond can facilitate nucleophilic attack by water. Under basic conditions, direct nucleophilic substitution or elimination-addition mechanisms can occur, though this is generally less favorable.

G Start 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid Acid Acidic Conditions (e.g., pH < 4) Start->Acid H+ catalysis Base Basic Conditions (e.g., pH > 9) Start->Base OH- attack Product Ketone Product (5-methyl-2-oxocyclohexane-1-carboxylic acid) Acid->Product Hydrolysis Base->Product Hydrolysis

Caption: pH-dependent hydrolysis pathways of the vinyl chloride moiety.

References
  • Mukaiyama, T., & Inomata, K. (1973). A New and Useful Method for the Hydrolysis of Vinyl Chlorides to Ketones. Chemistry Letters, 2(3), 263-266. [Link]

  • Zahareva, Z., et al. (2007). Chemical recycling of poly (vinyl chloride): alkaline dechlorination in organic solvents and plasticizer leaching in caustic solution. Journal of the University of Chemical Technology and Metallurgy, 42(1), 81-88. [Link]

  • Brainly.in. (2019, May 11). Why does vinyl chloride undergo hydrolysis more slowly than ethyl chloride. [Link]

  • Arnold, R. T., Elmer, O. C., & Dodson, R. M. (1950). Thermal Decarboxylation of Unsaturated Acids. Journal of the American Chemical Society, 72(10), 4359–4361. [Link]

  • Loci, A. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Angewandte Chemie. [Link]

  • Filo. (2024, October 17). Vinyl chloride can be easily hydrolysed. Statement II: Resonance is not observed in vinyl chloride. [Link]

  • Chemistry Stack Exchange. (2019, May 21). How do α,β-unsaturated acids undergo decarboxylation? [Link]

  • Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Chaudhry, G. R., & Chapalamadugu, S. (1991). Biodegradation of halogenated organic compounds. Microbiological reviews, 55(1), 59–79. [Link]

  • TUC Nikhil. (2020, June 1). Decarboxylation of Carboxylic acid, Beta keto acids, unsaturated acids and Diacids. YouTube. [Link]

  • Lee, H. J., et al. (2014). The effect of organic loads on stability of various chlorine-based sanitisers. Food Control, 39, 154-159. [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]

  • National Center for Biotechnology Information. (n.d.). Biodegradation of halogenated organic compounds. PubMed. [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]

  • ResearchGate. (2026, February 10). Understanding molecular properties of halogenated cyclohexane – A DFT study. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Singh, S., & Kumar, V. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • National Center for Biotechnology Information. (2014, April 15). The effect of pH and chloride concentration on the stability and antimicrobial activity of chlorine-based sanitizers. PubMed. [Link]

  • Vardan. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid

Abstract This guide provides a detailed analysis of the predicted Electron Ionization (EI) mass spectrometry fragmentation pattern of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid. As a molecule incorporating several...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed analysis of the predicted Electron Ionization (EI) mass spectrometry fragmentation pattern of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid. As a molecule incorporating several key functional groups—a vinyl chloride, a carboxylic acid, a methyl substituent, and a cyclohexene core—its fragmentation is governed by a complex interplay of competing and sequential pathways. Understanding these pathways is critical for structural elucidation, impurity profiling, and metabolite identification in drug development and chemical research. This document outlines the primary fragmentation mechanisms, including α-cleavages, neutral losses, and characteristic ring cleavages such as the retro-Diels-Alder reaction. We will compare these predicted pathways with the known fragmentation behavior of related chemical structures to provide a robust, data-supported framework for spectral interpretation.

Introduction: The Structural Rationale for Fragmentation

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structure.[1] In Electron Ionization (EI), a high-energy electron beam bombards the analyte molecule, causing the ejection of an electron to form an energetically unstable molecular ion (M⁺•), which is a radical cation.[2] This excess energy induces fragmentation through various bond cleavage and rearrangement reactions.

The structure of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid (Molecular Formula: C₈H₁₁ClO₂, Monoisotopic Mass: 174.04 Da for ³⁵Cl) presents several predictable sites for fragmentation:

  • The Carboxylic Acid Group: Prone to losses of neutral molecules like water (H₂O) or radicals such as hydroxyl (•OH) and the entire carboxyl group (•COOH).[3][4]

  • The Chlorine Atom: Halogenated compounds exhibit characteristic fragmentation patterns, including the loss of the halogen radical (•Cl) or a hydrogen halide (HCl). Crucially, the presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance), results in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments, appearing as a pair of peaks separated by 2 m/z units (M⁺• and M+2⁺•).[5]

  • The Cyclohexene Ring: Substituted cyclohexenes are known to undergo a characteristic retro-Diels-Alder (RDA) reaction, providing significant structural information.[6]

  • The Methyl Group: Simple cleavage of the methyl radical (•CH₃) is a common pathway for alkyl-substituted compounds.[6]

This guide will systematically explore the fragmentation pathways originating from these structural features.

Experimental Protocol: Standard EI-MS Methodology

To acquire a mass spectrum for the target analyte, a standard gas chromatography-mass spectrometry (GC-MS) or direct insertion probe method would be employed.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a small quantity (approx. 1 mg/mL) of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid in a suitable volatile solvent, such as methanol or dichloromethane.

  • Inlet System (GC): If using GC-MS, inject 1 µL of the solution onto a non-polar or mid-polar capillary column (e.g., DB-5ms). Use a temperature program starting at ~70°C, ramping up to ~250°C at 10°C/min to ensure proper volatilization and elution.

  • Ion Source: The analyte is introduced into an Electron Ionization (EI) source.

  • Ionization: The molecules are bombarded with a standard 70 eV electron beam, leading to the formation of the molecular ion (M⁺•) and subsequent fragment ions.

  • Mass Analyzer: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their mass-to-charge (m/z) ratio.

  • Detector: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Analysis of the Molecular Ion (M⁺•)

The molecular ion peak is expected at m/z 174 (for the ³⁵Cl isotope) and m/z 176 (for the ³⁷Cl isotope). The relative intensity of the m/z 176 peak should be approximately one-third that of the m/z 174 peak, providing immediate confirmation of the presence of a single chlorine atom.[5] The stability of the cyclic and conjugated system suggests that the molecular ion peak, while potentially not the base peak, should be clearly observable.

Predicted Fragmentation Pathways

The fragmentation of the M⁺• (m/z 174) can be rationalized through several competing pathways, driven by the formation of stable cations and neutral species.

Pathway A: Cleavages Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for initial fragmentation.

  • Loss of a Hydroxyl Radical ([M - 17]⁺): Alpha-cleavage of the C-OH bond results in the loss of a •OH radical (17 Da). This would produce a stable acylium ion at m/z 157 .

  • Loss of the Carboxyl Group ([M - 45]⁺): Cleavage of the bond between the ring and the carboxylic acid group leads to the loss of a •COOH radical (45 Da), yielding a vinyl cation at m/z 129 .

Pathway B: Cleavages Involving the Chlorine Atom

The carbon-chlorine bond is another labile site.

  • Loss of a Chlorine Radical ([M - 35]⁺): Homolytic cleavage of the C-Cl bond results in the loss of a •Cl radical (35 Da). This is a highly favorable pathway, leading to a resonance-stabilized cation at m/z 139 . This ion is expected to be a prominent peak in the spectrum.

  • Loss of Hydrogen Chloride ([M - 36]⁺•): A common rearrangement for halogenated compounds involves the elimination of a neutral HCl molecule (36 Da). This would produce a radical cation at m/z 138 .

Pathway C: Fragmentation of the Alkyl and Ring Structure

The hydrocarbon framework contributes significantly to the spectrum.

  • Loss of a Methyl Radical ([M - 15]⁺): Simple cleavage of the C-C bond can eject the methyl group as a •CH₃ radical (15 Da), forming an ion at m/z 159 .

  • Retro-Diels-Alder (RDA) Reaction: This is a characteristic fragmentation for cyclohexene systems, involving the cleavage of two ring bonds to form a diene and a dienophile.[6] For the parent ion at m/z 174, the ring would cleave to produce two fragments. The charge is likely to be retained by the more substituted, conjugated diene fragment. This would result in the loss of propene (C₃H₆, 42 Da) as the neutral dienophile, leading to a radical cation fragment at m/z 132 .

Secondary Fragmentation

Primary fragment ions can undergo further fragmentation, leading to smaller ions observed in the spectrum. For example:

  • [m/z 139]⁺ → [m/z 111]⁺: The prominent [M - Cl]⁺ ion at m/z 139 could subsequently lose carbon monoxide (CO, 28 Da) to form an ion at m/z 111 .

Summary of Predicted Fragments and Comparative Data

To contextualize our predictions, we compare the expected fragmentation of the target molecule with that of simpler, analogous structures. This comparison helps justify the influence of each functional group on the overall fragmentation pattern.

Analyte Key Predicted/Observed Fragments (m/z) and Neutral Loss Rationale / Comparison Point
2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid 174/176 (M⁺•), 159 ([M-CH₃]⁺), 139 ([M-Cl]⁺), 138 ([M-HCl]⁺•), 132 (RDA Fragment), 129 ([M-COOH]⁺), 111 ([M-Cl-CO]⁺)This guide's focus. Combines features of all comparison compounds.
Cyclohexanecarbonyl chloride [7]146/148 (M⁺•), 111 ([M-Cl]⁺), 81 ([M-COCl]⁺), 55 (Base Peak)Demonstrates the fundamental fragmentation of the acyl chloride on a saturated ring, notably the loss of Cl and COCl. The base peak at m/z 55 arises from extensive ring cleavage.
Cyclohexene [8]82 (M⁺•), 81 ([M-H]⁺), 67 ([M-CH₃]⁺)Shows the basic fragmentation of the cyclohexene ring, including the loss of a hydrogen or alkyl radical. The RDA reaction is also a key pathway.
Carboxylic Acids (General) [4][M-17]⁺ (Loss of •OH), [M-45]⁺ (Loss of •COOH)Confirms the expected cleavages directly associated with the carboxylic acid functional group.

Visualizing the Fragmentation Cascade

The following diagram illustrates the primary predicted fragmentation pathways originating from the molecular ion of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid.

Fragmentation_Pattern M M+• m/z 174 M_minus_Cl [M - Cl]+ m/z 139 M->M_minus_Cl - •Cl M_minus_CH3 [M - CH3]+ m/z 159 M->M_minus_CH3 - •CH3 M_minus_COOH [M - COOH]+ m/z 129 M->M_minus_COOH - •COOH RDA_fragment RDA Fragment+• m/z 132 M->RDA_fragment - C3H6 (RDA) M_minus_HCl [M - HCl]+• m/z 138 M->M_minus_HCl - HCl M_minus_Cl_minus_CO [M - Cl - CO]+ m/z 111 M_minus_Cl->M_minus_Cl_minus_CO - CO

Caption: Predicted EI fragmentation pathways for 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid.

Conclusion

The mass spectrum of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid is predicted to be rich in structural information. The key diagnostic features for its identification are:

  • The M⁺•/M+2⁺• Isotopic Cluster: A pair of peaks at m/z 174 and 176 with a ~3:1 intensity ratio is definitive proof of a single chlorine atom.

  • A Prominent [M - Cl]⁺ Peak: A strong signal at m/z 139 resulting from the loss of the chlorine radical.

  • A Retro-Diels-Alder Fragment: A significant peak at m/z 132, corresponding to the loss of a C₃H₆ neutral fragment, is characteristic of the substituted cyclohexene core.

  • Carboxylic Acid Fragments: Peaks corresponding to the loss of •OH (m/z 157) and •COOH (m/z 129) confirm the presence of the acid functionality.

By systematically evaluating these pathways, researchers can confidently interpret the mass spectrum to confirm the structure of the analyte and differentiate it from isomers or related compounds.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2022, March 8). Lec-24 || Fragmentation pattern of cycloalkanes & bicycloalkanes || Intensity of molecular ion peak. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 10). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). cis-5-Chloro trans-2-methylcyclohexanecarboxylic acid. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2013, December 13). Formation and Fragmentation of Unsaturated Fatty Acid [M – 2H + Na]– Ions: Stabilized Carbanions for Charge-Directed Fragmentation. Retrieved from [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclohexene C6H10 fragmentation pattern. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern. Retrieved from [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

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Comparative

X-ray crystallography of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid derivatives

An In-Depth Technical Guide to the X-ray Crystallography of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic Acid Derivatives: A Comparative Analysis Introduction: The Structural Imperative of Substituted Cyclohexenes Substi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the X-ray Crystallography of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic Acid Derivatives: A Comparative Analysis

Introduction: The Structural Imperative of Substituted Cyclohexenes

Substituted cyclohexene rings are pivotal structural motifs in a wide array of biologically active molecules and pharmaceutical compounds. The specific arrangement of substituents on this non-planar ring system dictates the molecule's three-dimensional shape, which in turn governs its interaction with biological targets. For derivatives of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid, understanding the precise stereochemistry, conformational preferences, and intermolecular interactions is critical for drug design and development. While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard, offering an unambiguous, high-resolution map of the molecule's solid-state structure.

This guide provides a comprehensive overview of the X-ray crystallographic workflow for 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid derivatives. It delves into the causality behind experimental choices, from crystallization to data refinement, and objectively compares the definitive insights from crystallography with data obtained from other common analytical techniques.

The Foundational Step: Synthesis of Precursor Derivatives

Before any structural analysis can commence, the target molecules must be synthesized. A prevalent and efficient method for creating the cyclohexene core is the Diels-Alder reaction, a [4+2] cycloaddition that joins a conjugated diene with a dienophile.[1][2] For the derivatives , this could involve reacting a substituted diene with an appropriate dienophile to construct the 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid scaffold. Subsequent modifications of the carboxylic acid group can then be performed to generate a library of derivatives, such as esters or amides, for further study.[3][4]

Definitive Structural Elucidation: The X-ray Crystallography Workflow

X-ray crystallography provides an unparalleled level of detail, revealing atomic coordinates, bond lengths, bond angles, and the packing of molecules within a crystal lattice. This is the only technique that can directly "see" the molecule in its entirety in the solid state.

Experimental Workflow: From Solution to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and a degree of art, particularly in the initial crystallization phase.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_refine Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification screening Solvent Screening purification->screening growth Crystal Growth (e.g., Vapor Diffusion) screening->growth harvest Crystal Harvesting & Mounting growth->harvest diffraction X-ray Diffraction Data Collection harvest->diffraction reduction Data Reduction & Integration diffraction->reduction solution Structure Solution (Phase Problem) reduction->solution refinement Structural Refinement solution->refinement validation Validation & CIF Generation refinement->validation

Caption: The experimental workflow for single-crystal X-ray crystallography.

Part 1: The Art of Crystallization

The most significant bottleneck in X-ray crystallography is obtaining a single, high-quality crystal suitable for diffraction—typically one with sharp edges and dimensions of 0.1-0.3 mm. This requires inducing the molecules to slowly self-assemble from a solution into a highly ordered lattice. Dust, scratches on the glassware, or rapid changes in temperature can all serve as nucleation sites, leading to a shower of tiny, unusable crystals instead of a few large ones.[5]

Key Crystallization Techniques:

  • Slow Solvent Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near-saturation, and the container is loosely covered to allow the solvent to evaporate over days or weeks.[6] The gradual increase in concentration facilitates slow crystal growth.

  • Vapor Diffusion: This is arguably the most effective method for growing high-quality crystals from small amounts of material.[5] The compound is dissolved in a small amount of a "good" solvent and placed in a sealed chamber containing a larger reservoir of a "poor" solvent (the precipitant). The poor solvent's vapor slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

Detailed Protocol: Crystallization by Vapor Diffusion

  • Preparation: Dissolve 2-10 mg of the purified 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid derivative in 0.5 mL of a "good" solvent (e.g., dichloromethane, acetone) in a small, clean vial.

  • Chamber Setup: Place this inner vial inside a larger beaker or jar. Add 2-3 mL of a "poor," more volatile solvent in which the compound is insoluble (e.g., hexanes, pentane) to the bottom of the larger container, ensuring the liquid level is below the top of the inner vial.[5]

  • Sealing and Incubation: Seal the outer container tightly and leave it undisturbed in a location with a stable temperature.

  • Monitoring: Check for crystal growth every few days. High-quality crystals can take anywhere from two days to several weeks to form.

Part 2: X-ray Data Collection and Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed into the X-ray beam of a diffractometer. The sample is typically cooled to a low temperature (around 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[7]

  • Data Collection: The diffractometer rotates the crystal through a series of orientations while bombarding it with a monochromatic X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å).[8] The diffracted X-rays are recorded by a detector, producing a pattern of reflections (spots).

  • Data Reduction: The collected raw data is processed to determine the unit cell dimensions, crystal system, and the intensities of each reflection.[8]

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. This map reveals the positions of the atoms in the unit cell. Software like SHELX is frequently used for this step.[9]

  • Structural Refinement: The initial atomic model is refined against the experimental diffraction data. This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.[10] The quality of the final structure is assessed by parameters like the R-factor (residual factor), which should ideally be below 5% for a well-refined small molecule structure.

A Comparative Perspective: The Role of Other Analytical Techniques

While X-ray crystallography is definitive, it is often used in conjunction with other techniques that provide complementary information or are more suitable for routine analysis. The characterization of substituted cyclohexanes relies on a suite of these methods.[11]

comparison main Structural Characterization xray X-ray Crystallography main->xray Definitive 3D Structure Solid-State Conformation Intermolecular Interactions nmr NMR Spectroscopy main->nmr Connectivity (1D/2D) Solution-State Conformation Dynamic Processes ms Mass Spectrometry main->ms Molecular Weight Molecular Formula Fragmentation ir IR Spectroscopy main->ir Functional Groups

Caption: Comparison of analytical techniques for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of molecules in solution.[11]

  • ¹H NMR: Provides information about the electronic environment of protons and their connectivity through spin-spin coupling. For cyclohexene derivatives, the coupling constants (³JHH) are particularly valuable for determining the axial or equatorial positions of substituents.[11]

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment.

  • Causality: The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆) is crucial as it must dissolve the compound without contributing interfering signals to the ¹H NMR spectrum.[1]

  • Limitation: NMR provides data on the time-averaged conformation in solution. Molecules like substituted cyclohexenes can undergo rapid chair flips, and the resulting spectrum may represent an average of multiple conformations rather than a single static structure.[12]

Mass Spectrometry (MS)

MS provides the exact molecular weight of a compound, which is essential for confirming its elemental composition.

  • Technique: A sample is ionized (e.g., by Electron Ionization, EI), and the resulting ions are separated based on their mass-to-charge (m/z) ratio.[1]

  • Insight: High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern can also offer clues about the molecule's structure.

  • Limitation: MS provides no information about the three-dimensional arrangement of atoms or stereochemistry.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

  • Principle: Different chemical bonds absorb infrared radiation at specific frequencies.

  • Application: For a 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid derivative, IR would clearly show a strong absorption for the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹) and the broad O-H stretch (around 2500-3300 cm⁻¹).[1][13]

  • Limitation: IR spectroscopy gives very limited information about the overall carbon skeleton and no stereochemical details.

Data Summary: A Head-to-Head Comparison

The following tables summarize the type of data obtained from each technique and provide a clear comparison of their capabilities.

Table 1: Comparison of Analytical Techniques

Technique Primary Information Obtained Strengths Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packingUnambiguous and definitive structural determination in the solid state.Requires a high-quality single crystal; structure may differ from solution state.
NMR Spectroscopy Atomic connectivity, solution-state conformation, dynamic equilibriaExcellent for determining constitutional isomers; provides insight into solution behavior.Data represents a time-averaged structure; complex spectra can be difficult to interpret.[11]
Mass Spectrometry Molecular weight, elemental formula, fragmentation patternsHigh sensitivity; provides exact mass for formula confirmation.Provides no stereochemical or conformational information.[11]
IR Spectroscopy Presence of functional groupsFast, simple, and requires minimal sample.Provides very limited information on the overall molecular structure.[1]

Table 2: Representative Crystallographic Data for a Hypothetical Derivative

Parameter Value Significance
Formula C₉H₁₁ClO₂Confirms the elemental composition of the unit cell.
Crystal System MonoclinicDescribes the basic symmetry of the crystal lattice.
Space Group P2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å) 8.5, 12.1, 9.3The dimensions of the unit cell.
α, γ (°) 90Unit cell angles.
β (°) 98.5The unique angle in the monoclinic system.
Volume (ų) 945.6The volume of the unit cell.
Z 4The number of molecules in the unit cell.
Radiation (λ, Å) Mo Kα (0.71073)The wavelength of the X-rays used for the experiment.[8]
Final R₁ [I>2σ(I)] 0.041A key indicator of the quality of the refinement; <0.05 is considered good.
wR₂ (all data) 0.115A weighted R-factor calculated on all data.

Conclusion

For the structural elucidation of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid derivatives, a multi-faceted analytical approach is essential. NMR, MS, and IR spectroscopy provide crucial, complementary data regarding connectivity, molecular formula, and functional groups, respectively. However, for the definitive and unambiguous determination of the three-dimensional molecular structure—including the absolute stereochemistry and the subtle conformational details dictated by the substituents on the cyclohexene ring—single-crystal X-ray crystallography is the indispensable tool. The high-resolution insights it provides are fundamental for understanding structure-activity relationships, which is the cornerstone of modern drug development and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for the Characterization of Substituted Cyclohexanes.
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  • BenchChem. (2025). Spectroscopic and Synthetic Insights into Cyclohex-2-ene-1-carboxylic Acid: A Technical Guide.
  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (n.d.). PMC.
  • X-ray crystal data collection and refinement details of organic compounds. (n.d.). ResearchGate.
  • Harvard University. (n.d.). X-ray Core | Department of Chemistry and Chemical Biology.
  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. (n.d.).
  • University of Virginia. (2026). Resources | Single-Crystal X-ray Diffraction.
  • Guide for crystallization. (n.d.).
  • MDPI. (2020, December 10). Adipic Acid Route: Oxidation of Cyclohexene vs. Cyclohexane.
  • Abdullah, J. A., Ali, O. T., & Al-Jawharji, Y. S. (2020, November 21). Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction. ResearchGate.
  • AbdElal, S. N. (2025, August 9). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. ResearchGate.
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  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (2019, July 22).
  • Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface. (n.d.). Chemical Communications (RSC Publishing).
  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME TRISUBSTITUTED CYCLOHEXENONES. (n.d.). ResearchGate.
  • PubChem. (n.d.). 2-Chloro-5-methyl-1-cyclohexenecarbaldehyde.
  • Preparation of cyclohexene carboxylate derivatives. (n.d.). Google Patents.
  • Example of compounds with a laterally substituted cyclohexane or cyclohexene ring. (n.d.). ResearchGate.
  • 1-methylcyclohexanecarboxylic acid. (n.d.). Organic Syntheses Procedure.
  • Synthesis of Carboxylic Acids from Carboxylic Acid Derivatives. (n.d.). ResearchGate.
  • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. (2023, November 18).
  • Conformational Analysis of Substituted Cyclohexanes. (2017, August 23). YouTube.
  • Bezborodov, V. S. (1987, November 20). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. OSTI.GOV.
  • Reddit. (2022, July 2). Substituted cyclohexenes: conformational Analysis.

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Validation

A Comparative Study on the Reactivity of Chloro-Substituted Cyclohexene Carboxylic Acids: A Guide for Researchers

Foundational Principles Governing Reactivity The reactivity of chloro-substituted cyclohexene carboxylic acids is primarily dictated by a confluence of electronic effects, steric hindrance, and the potential for intramol...

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principles Governing Reactivity

The reactivity of chloro-substituted cyclohexene carboxylic acids is primarily dictated by a confluence of electronic effects, steric hindrance, and the potential for intramolecular interactions. The position of the chloro and carboxyl substituents on the cyclohexene ring determines the dominant reaction pathways and their relative rates.

The Allylic and Vinylic Nature of the C-Cl Bond

A critical determinant of reactivity is the location of the chloro-substituent relative to the double bond.

  • Allylic Chlorides: When the chlorine atom is attached to a carbon adjacent to the double bond (e.g., 3-chloro-cyclohex-1-ene carboxylic acid or 4-chloro-cyclohex-2-ene carboxylic acid), the C-Cl bond is allylic. Allylic halides are known to be significantly more reactive towards nucleophilic substitution than their saturated or vinylic counterparts.[1][2] This enhanced reactivity stems from the ability of the allylic system to stabilize the resulting carbocation intermediate through resonance in an SN1-type mechanism.[1][2] The hydrolysis of allylic chlorides can also be acid-catalyzed.[3][4]

  • Vinylic Chlorides: If the chlorine is directly attached to one of the carbons of the double bond (e.g., 2-chloro-cyclohex-1-ene carboxylic acid), it is a vinylic halide. Vinylic halides are generally much less reactive towards nucleophilic substitution. The C-Cl bond has a partial double bond character due to resonance with the pi-system of the alkene, making it stronger and more difficult to break. Furthermore, the carbocation that would be formed on an sp2-hybridized carbon is highly unstable.

Neighboring Group Participation (NGP) by the Carboxylic Acid

The carboxylic acid group can act as an internal nucleophile, profoundly influencing the reaction rate and stereochemistry through a phenomenon known as neighboring group participation (NGP) or anchimeric assistance.[5][6][7] When the geometry is favorable, the carboxylate group can attack the carbon bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride and forming a transient lactone intermediate. This intermediate is then attacked by an external nucleophile.

This two-step process, involving two inversions of stereochemistry, results in an overall retention of configuration at the reaction center. Crucially, NGP often leads to a significant rate enhancement compared to analogous systems where such participation is not possible.[7][8] The efficacy of NGP is highly dependent on the distance and stereochemical relationship between the carboxylic acid and the C-Cl bond.

Steric and Conformational Effects

The cyclohexene ring exists in a half-chair conformation, and the substituents can occupy pseudo-axial or pseudo-equatorial positions. The conformational preference of the substituents plays a crucial role in determining reactivity.[9][10][11][12]

  • Steric Hindrance: Bulky substituents prefer to occupy the less sterically hindered equatorial positions to minimize unfavorable 1,3-diaxial interactions.[10][11] The accessibility of the electrophilic carbon in the C-Cl bond to an incoming nucleophile will be influenced by the conformation of the ring and the presence of other substituents.

  • Stereoelectronic Effects: The orientation of the C-Cl bond relative to the pi-orbitals of the double bond and the orbitals of the carboxylic acid group can influence bond strengths and transition state energies. For SN2 reactions on a cyclohexane ring, a backside attack by the nucleophile is required, which is most efficient when the leaving group is in an axial position.[8]

Comparative Reactivity Analysis of Isomers

Based on the principles outlined above, we can predict the relative reactivity of different isomers of chloro-substituted cyclohexene carboxylic acids. The primary reaction considered here is hydrolysis (solvolysis), a common process in both synthetic and biological contexts.

IsomerStructureKey FeaturesPredicted Relative ReactivityRationale
2-Chloro-cyclohex-1-ene carboxylic acid Vinylic chlorideLowest The C-Cl bond is strong due to partial double bond character. The formation of a vinylic carbocation is highly unfavorable.
3-Chloro-cyclohex-1-ene carboxylic acid Allylic chloride, potential for NGPHighest The allylic nature of the C-Cl bond leads to a stabilized carbocation in an SN1 pathway. Furthermore, the proximity of the carboxylic acid allows for significant neighboring group participation, which can dramatically accelerate the reaction rate.
4-Chloro-cyclohex-2-ene carboxylic acid Allylic chlorideHigh The C-Cl bond is allylic, leading to enhanced reactivity via a stabilized carbocation. NGP is less likely due to the greater distance between the carboxyl group and the reaction center.
5-Chloro-cyclohex-1-ene carboxylic acid Secondary alkyl chlorideModerate The C-Cl bond is not allylic or vinylic. Reactivity will be similar to a standard secondary alkyl chloride, which is lower than that of an allylic chloride.
6-Chloro-cyclohex-1-ene carboxylic acid Alpha-halo acidModerate to High The chlorine is alpha to the carboxylic acid. The electron-withdrawing nature of the carboxyl group can influence the reactivity of the adjacent C-Cl bond.

Experimental Protocols for Reactivity Assessment

To empirically determine and compare the reactivity of these isomers, a kinetic study of their hydrolysis can be performed. The following protocol outlines a robust method for this purpose.

Kinetic Study of Hydrolysis via Silver Nitrate Precipitation

This method relies on the precipitation of silver chloride as the hydrolysis reaction proceeds, providing a visual endpoint to measure the reaction rate.[2][4][13]

Materials:

  • Isomers of chloro-substituted cyclohexene carboxylic acid

  • Ethanol (as a co-solvent)

  • Aqueous silver nitrate solution (e.g., 0.1 M)

  • Water bath

  • Test tubes and rack

  • Stopwatch

  • Measuring cylinders

Procedure:

  • Prepare solutions of each chloro-substituted cyclohexene carboxylic acid isomer in ethanol at a known concentration.

  • In separate test tubes, place a defined volume (e.g., 5 mL) of the ethanolic solution of each isomer.

  • In another set of test tubes, place an equal volume of the aqueous silver nitrate solution.

  • Equilibrate all test tubes in a constant temperature water bath (e.g., 50 °C).

  • To initiate the reaction, rapidly add the silver nitrate solution to one of the isomer solutions, start the stopwatch immediately, and mix thoroughly.

  • Record the time taken for the first appearance of a persistent precipitate (silver chloride).

  • Repeat the experiment for each isomer, ensuring multiple trials for reproducibility.

Data Analysis: The rate of reaction can be approximated as being inversely proportional to the time taken for the precipitate to appear. A shorter time indicates a faster reaction rate. For a more rigorous analysis, the concentration of the liberated chloride ions can be monitored over time using techniques such as ion-selective electrodes or conductivity measurements.[14] The data can then be used to determine the pseudo-first-order rate constants for the hydrolysis of each isomer.

Determination of Arrhenius Parameters

To gain deeper insight into the reaction mechanism, the hydrolysis experiments should be conducted at several different temperatures. By plotting the natural logarithm of the rate constant (ln k) versus the inverse of the temperature in Kelvin (1/T), the activation energy (Ea) and the pre-exponential factor (A) can be determined from the slope and intercept of the resulting Arrhenius plot, respectively.[14][15]

Visualizing Reaction Mechanisms and Workflows

SN1 Mechanism for an Allylic Isomer

SN1_Mechanism Reactant Allylic Chloro-Substituted Cyclohexene Carboxylic Acid Intermediate Resonance-Stabilized Allylic Carbocation + Cl- Reactant->Intermediate Slow, Rate-Determining Step Product Hydrolysis Product Intermediate->Product Fast, Nucleophilic Attack by H2O

Caption: SN1 hydrolysis of an allylic chloro-substituted cyclohexene carboxylic acid.

Neighboring Group Participation Mechanism

NGP_Mechanism Reactant cis-3-Chloro-cyclohex-4-ene -1-carboxylic Acid Lactone Bridged Lactone Intermediate Reactant->Lactone Intramolecular Attack (Inversion) Product trans-4-Hydroxy-cyclohex-2-ene -1-carboxylic Acid (Retention) Lactone->Product External Nucleophilic Attack (Inversion)

Caption: Neighboring group participation by the carboxylate group.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis P1 Prepare Isomer Solutions in Ethanol R1 Equilibrate Solutions in Water Bath P1->R1 P2 Prepare Aqueous AgNO3 Solution P2->R1 R2 Mix Solutions & Start Timer R1->R2 R3 Record Time for Precipitation R2->R3 A1 Calculate Relative Rates R3->A1 A2 Determine Rate Constants A1->A2 A3 Construct Arrhenius Plot A2->A3

Caption: Workflow for the kinetic analysis of hydrolysis.

Conclusion

The reactivity of chloro-substituted cyclohexene carboxylic acids is a rich and multifaceted area of study. By understanding the interplay of allylic/vinylic effects, neighboring group participation, and steric/conformational factors, researchers can make informed predictions about the chemical behavior of these valuable synthetic intermediates. While this guide provides a strong theoretical framework and draws upon data from analogous systems, the proposed experimental protocols offer a clear path forward for generating the direct comparative data needed to fully elucidate the reactivity landscape of these fascinating molecules.

References

  • Hatch, L. F., & Estes, R. R. (1945). Allylic Chlorides. I. Catalytic Hydrolysis of Allyl Chloride. Journal of the American Chemical Society, 67(10), 1730-1732.
  • Quora. (2017). Why are allyl chlorides hydrolysed much more easily than vinyl halides?
  • Shaalaa.com. (2025). Explain the following briefly. Allyl chloride is hydrolysed readily as compared to 1-chloropropane.
  • Glew, D. N., & Robertson, R. E. (1969). Effect of pressure on the rates of hydrolysis of allyl chlorides. Canadian Journal of Chemistry, 47(8), 1369-1375.
  • Coleman, J. P., Shah-Malak, F. I., & Utley, J. H. P. (1970). Substituent effects in saturated systems. Conformationally transmitted retardation of the rates of solvolysis of substituted cyclohexyl-phenylmethyl chlorides. Journal of the Chemical Society B: Physical Organic, 666-670.
  • Chem-Station Int. Ed. (2016).
  • Neighbouring group particip
  • Richard, J. P., Amyes, T. L., & Toteva, M. M. (2010). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PMC.
  • Thanassi, J. W., & Bruice, T. C. (1966). Neighboring Carboxyl Group Participation in the Hydrolysis of Monoesters of Phthalic Acid. The Dependence of Mechanisms on Leaving Group Tendencies. Journal of the American Chemical Society, 88(4), 747-753.
  • Scribd. (n.d.). Hydrolysis Kinetics of Haloalkanes SN1.
  • Ferreira, F., et al. (2003). Electronic and steric substituent influences on the conformational equilibria of cyclohexyl esters: the anomeric effect is not anomalous! PubMed.
  • Fiveable. (2025).
  • Dalal Institute. (n.d.). The Neighbouring Group Mechanisms.
  • NIST. (2009).
  • Chemistry LibreTexts. (2021). 4.4: Substituted Cyclohexanes.
  • St. Paul's Cathedral Mission College. (n.d.).
  • Wikipedia. (n.d.).
  • St. Paul's Cathedral Mission College. (n.d.).
  • Mugberia Gangadhar Mahavidyalaya. (n.d.). Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P.

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid proper disposal procedures

This guide outlines the authoritative protocols for the safe handling and disposal of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid . These procedures are designed for research and industrial environments, prioritizi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative protocols for the safe handling and disposal of 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid . These procedures are designed for research and industrial environments, prioritizing personnel safety, regulatory compliance (RCRA/EPA), and environmental stewardship.[1][2]

Chemical Profile & Hazard Identification

Before initiating disposal, you must understand the specific physicochemical risks associated with this molecule.[1] It is a halogenated organic acid possessing a reactive alkene functionality.

PropertyDescriptionRisk Implication
Functional Groups Carboxylic Acid (-COOH), Allylic Chloride, Alkene (C=C)Corrosive to tissue/metals; potential for alkylation.[1][2]
Physical State Solid (Powder/Crystalline)Inhalation hazard (dust); requires particulate PPE.[2]
Acidity pKa ~3–5 (Estimated)Corrosive. Causes severe skin burns and eye damage.[2]
Reactivity Electrophilic (Allylic chloride)Incompatible with strong bases, oxidizers, and nucleophiles.[1][2]
Waste Class Halogenated Organic Acid DO NOT mix with non-halogenated solvents.

Pre-Disposal Segregation & Handling

Core Directive: Segregation is the single most critical step in chemical disposal. Mixing this compound with incompatible waste streams can lead to exothermic runaway reactions or the release of toxic chlorine gas (


) or hydrogen chloride (

).[2]
Segregation Rules
  • Strictly Incompatible:

    • Strong Oxidizers: (e.g., Nitric acid, Peroxides)

      
       Risk of fire/explosion.[1][2]
      
    • Strong Bases: (e.g., Sodium Hydroxide)

      
       Rapid exothermic neutralization; potential hydrolysis of the chloro-group.[1][2]
      
    • Non-Halogenated Solvents: Mixing increases disposal costs significantly and complicates incineration.

  • Compatible Waste Streams:

    • Halogenated organic solvents (e.g., Dichloromethane, Chloroform) – only if dissolved.[1][2]

    • Dedicated solid hazardous waste containers.

Container Selection
  • Primary Choice: Glass (Amber/Clear) with a Teflon-lined cap.[2]

  • Secondary Choice: HDPE (High-Density Polyethylene) .[2]

  • Avoid: Metal containers (Stainless steel, Aluminum) due to acid corrosion risk.[2]

Disposal Procedures: Step-by-Step

Scenario A: Disposal of Pure Solid Substance

Use this protocol for expired reagents or excess solid material.

  • PPE Donning: Wear nitrile gloves (double-gloved recommended), safety goggles, lab coat, and a NIOSH-approved N95 particulate respirator if working outside a fume hood.[1][2]

  • Container Prep: Select a clean, dry, wide-mouth HDPE or Glass jar.[1][2]

  • Transfer: Carefully transfer the solid into the container. Do not fill >90% capacity.

  • Labeling: Attach a hazardous waste label immediately.

    • Constituents: "2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid"[1][2][3]

    • Hazards: Check "Corrosive" and "Toxic".[4][5]

  • Storage: Store in a Satellite Accumulation Area (SAA) inside a secondary containment tray until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this protocol if the compound is dissolved in a solvent.[2]

  • Identify Solvent Base:

    • If dissolved in DCM/Chloroform : Pour into the Halogenated Solvent Waste carboy.

    • If dissolved in Ethyl Acetate/Hexane/Methanol :

      • Critical Decision: Does the concentration exceed 1-2%?

      • Yes: Classify entire mixture as Halogenated Waste (due to the chloro-group).[2]

      • No: Consult local EHS; typically, small traces allow Non-Halogenated classification, but defaulting to Halogenated is the safer, compliant choice. [1][2]

  • pH Check: If the solution is aqueous or biphasic, check pH. If pH < 2, it is a D002 (Corrosive) waste.[1][2]

  • Transfer: Pour into the appropriate carboy using a funnel.

  • Log: Record the volume and concentration on the waste log sheet attached to the carboy.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making process for segregating this specific chemical waste.

DisposalWorkflow Start Waste: 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidContainer Segregate: Solid Hazardous Waste (Glass or HDPE) Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated (e.g., DCM, CHCl3) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (e.g., MeOH, EtOAc) SolventCheck->NonHaloSolvent HaloStream Stream: Halogenated Organic Liquid HaloSolvent->HaloStream ContamCheck Is Halogen content >1%? NonHaloSolvent->ContamCheck ContamCheck->HaloStream No (Best Practice) ForceHalo Force Classification: Halogenated Organic Liquid ContamCheck->ForceHalo Yes (Standard Protocol)

Figure 1: Decision tree for segregating halogenated organic acid waste streams to ensure regulatory compliance.

Emergency Spill Response

In the event of a spill outside of containment:

  • Evacuate & Ventilate: If dust is airborne, evacuate the immediate area.

  • PPE: Wear N95 respirator, goggles, and chemical-resistant gloves.[1][2]

  • Neutralization (Solid Spill):

    • Do not sweep dry dust (generates aerosols).[2]

    • Cover spill with Sodium Bicarbonate (

      
      )  or a commercial acid neutralizer.[2]
      
    • Dampen slightly with water to initiate neutralization (CO2 gas will evolve).

  • Collection: Once bubbling ceases, scoop the paste into a hazardous waste container. Label as "Spill Debris: Halogenated Acid".

  • Surface Decontamination: Wipe area with soap and water; dispose of wipes as hazardous waste.

Regulatory Compliance (RCRA)

In the United States, this chemical falls under specific RCRA (Resource Conservation and Recovery Act) categories:

  • Characteristic Waste: If the pH of an aqueous solution is

    
     2, it is D002 (Corrosive) .[5]
    
  • Halogenated Solvents (F-List): If mixed with spent halogenated solvents (e.g., Methylene Chloride), the entire mixture may carry an F002 code.[1][2]

  • Generator Status: Ensure your facility's accumulation limits (VSQG, SQG, or LQG) are not exceeded by this disposal.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (n.d.).[2][6] Compound Summary: Chlorinated Carboxylic Acids. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: Safety Data Sheets.

Sources

Handling

Personal protective equipment for handling 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid

Executive Summary & Hazard Inference Stop and Read: Specific Safety Data Sheets (SDS) for 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid are often unavailable or generic due to its status as a niche intermediate. In t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Inference

Stop and Read: Specific Safety Data Sheets (SDS) for 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid are often unavailable or generic due to its status as a niche intermediate. In the absence of compound-specific toxicology, Structure-Activity Relationship (SAR) protocols must be applied.

We treat this compound as a Category 1B Corrosive and a Sensitizer based on its functional groups:

  • Carboxylic Acid Moiety: Provides acidity (

    
    ), capable of causing severe eye damage and skin burns.
    
  • Vinyl Chloride Motif: The chlorine atom on the alkene ring increases lipophilicity (enhancing skin absorption) and introduces potential alkylating properties, raising concerns for liver/kidney toxicity upon chronic exposure.

Operational Rule: Handle as if it is a Potent Corrosive and Lachrymator .

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required. Do not deviate without a documented risk assessment.

Body ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Heating)Technical Rationale
Ocular Chemical Splash Goggles (Indirect Vented)Face Shield + Splash GogglesStandard safety glasses fail against corrosive vapors and liquid splashes.
Dermal (Hands) Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil)Laminate / Viton® Chlorinated organics can permeate nitrile. Double gloving provides a "breakthrough buffer."
Respiratory Fume Hood (Face velocity: 100 fpm)Respirator: Full-face w/ OV/AG/P100 CartridgeAcidic mists and chlorinated vapors require Organic Vapor (OV) and Acid Gas (AG) filtration.
Body Lab Coat (Cotton/Poly blend), buttonedChemical-Resistant Apron (Tychem® or PVC)Cotton absorbs; an apron sheds splashes during high-volume transfers.

Glove Selection Logic (Permeation Science)

Why Standard Nitrile is Insufficient: Halogenated hydrocarbons (like the chloro-alkene group in this molecule) can degrade nitrile rubber, causing it to swell and reducing breakthrough time. While the carboxylic acid group is polar, the lipophilic cyclic ring drives the solvent interaction.

  • Splash Contact: Standard Nitrile (0.11 mm) is acceptable only if changed immediately upon contamination.

  • Immersion/Cleanup: You must use Silver Shield® (Laminate) or Viton® .

Protocol:

  • Don inner nitrile gloves (inspection layer).

  • Don outer nitrile gloves (sacrificial layer).

  • If handling >500mL liquid: Wear laminate liners under outer nitrile gloves.

Operational Workflows

A. PPE Decision Logic

Use the following logic flow to determine your setup before opening the container.

PPE_Decision_Tree Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Oil State->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk HeatRisk Heating or >100mL? Liquid->HeatRisk Level1 Level 1: Fume Hood + Double Nitrile + Goggles DustRisk->Level1 Yes Level3 Level 3: Static Control + Weighing Funnel DustRisk->Level3 No HeatRisk->Level1 No Level2 Level 2: Level 1 + Face Shield + Apron HeatRisk->Level2 Yes

Figure 1: PPE Decision Tree based on physical state and operational energy.

B. Weighing & Transfer Protocol

Objective: Prevent inhalation of dust and dermal contact with corrosive residues.

  • Engineering Control: All weighing must occur within a certified Chemical Fume Hood. Do not use a benchtop balance.

  • Static Mitigation: If the solid is fluffy/static-prone, use an anti-static gun or polonium strip. Static discharge can scatter corrosive powder onto the user.

  • Transfer:

    • Use a solid-addition funnel for reactor charging.

    • Never pour directly from the source bottle if the neck is wide; use a secondary transfer vessel.

  • Decontamination: Wipe the balance area with a saturated sodium bicarbonate (NaHCO₃) pad immediately after use to neutralize invisible acidic residues.

Emergency Response: Spill & Exposure

Critical Warning: Do not use water immediately on large spills if the compound is reacting violently.[1] However, for body exposure, water is the only immediate remedy.

Pathway: Spill Remediation

Spill_Response Detect Spill Detected Assess Assess Volume Detect->Assess Small < 50 mL/g Assess->Small Large > 50 mL/g Assess->Large PPE_Up Don Silver Shield Gloves & Goggles Small->PPE_Up Evacuate Evacuate Lab Call EHS Large->Evacuate Cover Cover with Spill Pillow/Pads PPE_Up->Cover Neutralize Apply NaHCO3 or Spill-X-A (Acid) Cover->Neutralize Collect Collect as Halogenated Waste Neutralize->Collect

Figure 2: Logic flow for spill containment and neutralization.

Exposure First Aid:

  • Eye Contact: Flush for 15 minutes minimum .[2][3] Hold eyelids open. Time it—15 minutes feels like an eternity but is required to normalize pH in the corneal tissue.

  • Skin Contact: Remove contaminated clothing immediately.[4][5][6] Wash with soap and water.[3] Do not use solvents (ethanol/acetone) as they increase skin absorption of the halogenated compound.

Disposal & Environmental Compliance

Proper segregation is vital due to the Halogen Content .

  • Waste Stream: Halogenated Organic Waste .

    • Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) if your facility incinerates them separately. Halogenated waste requires higher temperature incineration to prevent dioxin formation.

  • Aqueous Waste: If the material enters the aqueous phase (e.g., after a workup), the water layer must be checked for pH. If acidic, neutralize to pH 6-8 before disposal into the "Aqueous Waste" stream.

    • Note: Even if neutralized, if significant organic residue remains, it may still need to go to Halogenated Waste depending on local EPA/European regulations regarding TOX (Total Organic Halogens).

  • Container Labeling: Clearly mark "Contains: 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid" and "Corrosive/Toxic."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Ansell Healthcare. (2022). Permeation & Degradation Resistance Guide (8th Edition).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing.

  • PubChem. (2023). Compound Summary: 1-Cyclohexene-1-carboxylic acid (Structural Analog Safety Data).

Sources

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